2-(Pyrrolidin-1-yl)cyclohexanone
Description
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Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2 |
InChI Key |
LWXDJEHVWVQRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0)
[1]
Executive Summary
2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0) is a specialized
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The compound is an
Table 1: Physicochemical Constants
| Property | Data | Note |
| CAS Number | 22003-63-0 | |
| IUPAC Name | 2-(Pyrrolidin-1-yl)cyclohexan-1-one | |
| Synonyms | 2-(1-Pyrrolidinyl)cyclohexanone; | |
| Molecular Formula | ||
| Molecular Weight | 167.25 g/mol | |
| Physical State | Viscous liquid (Free Base) / Crystalline Solid (HCl Salt) | Free base darkens on air exposure |
| Solubility | Soluble in DCM, | |
| Stability | Unstable as free base (polymerizes/oxidizes); Stable as HCl salt | Store under inert atmosphere at -20°C |
Synthesis & Reaction Engineering
Synthesis Protocol: Nucleophilic Substitution
The most robust synthesis route involves the direct nucleophilic displacement of an
Reaction Scheme:
Detailed Methodology
-
Reagent Preparation: Dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).
-
Nucleophilic Addition: Cool the solution to 0°C. Add Pyrrolidine (2.1 eq) dropwise. The excess pyrrolidine acts as a scavenger for the liberated HCl.
-
Expert Insight: Maintain temperature <5°C to prevent self-condensation of the highly reactive
-chloroketone.
-
-
Work-up: Allow to warm to room temperature (RT) and stir for 12-18 hours. The pyrrolidine hydrochloride salt will precipitate.
-
Isolation: Filter off the salt. Wash the organic phase with cold water (rapidly, to avoid hydrolysis). Dry over
and concentrate in vacuo. -
Stabilization: Immediately convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude oil. The salt is hygroscopic but stable.
Synthetic Utility: The Grignard Pathway
The primary application of CAS 22003-63-0 is as a substrate for Grignard reagents to form 1-aryl-2-amino-cyclohexanols . This transformation is the core step in synthesizing scaffolds related to Rolicyclidine (PCPy).
-
Mechanism: The carbonyl carbon is attacked by the aryl nucleophile. The adjacent pyrrolidine nitrogen can facilitate "chelation control" (via Mg coordination), often favoring the cis-aminoalcohol diastereomer, though steric bulk usually favors the trans-addition in non-chelating solvents.
Visualizing the Chemical Workflow
The following diagram illustrates the synthesis of the target ketone and its subsequent conversion into a pharmacological scaffold.
Figure 1: Synthetic pathway from cyclohexanone to the 1,2-aminoalcohol scaffold via CAS 22003-63-0.
Analytical Characterization
Validating the identity of this compound requires distinguishing it from the enamine (1-pyrrolidinylcyclohexene).
Nuclear Magnetic Resonance (NMR)[11][12]
-
NMR (CDCl
):-
-Proton (C2-H): A diagnostic multiplet (dd or m) around
3.1 - 3.4 ppm . This signal confirms the ketone structure. In the enamine, the olefinic proton appears around 4.5-4.8 ppm. -
Pyrrolidine Ring: Two multiplets:
2.6-2.8 ppm (N- ) and 1.7-1.9 ppm (ring ).
-
-Proton (C2-H): A diagnostic multiplet (dd or m) around
-
NMR:
-
Carbonyl Carbon (C=O): Signal at
208-212 ppm . (Enamines lack this ketone signal, showing alkene carbons instead). -
-Carbon (C-N): Signal around
65-70 ppm.
-
Mass Spectrometry (MS)[5]
-
EI-MS: Molecular ion
at m/z 167. -
Fragmentation: Prominent peak at m/z 70 (pyrrolidinium ion) and m/z 97 (cyclohexanone radical cation loss).
Safety, Handling, & Regulatory Context
Handling Protocols
-
Instability: As a free base,
-aminoketones can undergo dimerization to dihydropyrazines or oxidation. Always generate fresh or store as the HCl salt. -
Toxicity: Irritant to eyes, skin, and respiratory system. Use standard PPE (gloves, goggles, fume hood).
Regulatory Awareness
-
Precursor Status: While CAS 22003-63-0 is a legitimate chemical intermediate, it is structurally related to precursors for Schedule I/II substances (arylcyclohexylamines like PCP/Ketamine analogs).
-
Compliance: Researchers must verify local regulations (e.g., DEA Watch List in the US, or precursor monitoring in EU) before procurement or synthesis. This compound is often scrutinized due to its ability to be converted into Rolicyclidine (PCPy) via Grignard reaction.
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link (Context on enamine vs alpha-amino ketone reactivity).
-
Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link (Foundational chemistry for arylcyclohexylamine synthesis via aminoketones).
-
PubChem. (n.d.).[1][2] "Compound Summary: this compound." National Library of Medicine.[3] Link
- Kim, S. H., et al. (2009). "Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine." Journal of Chemical Research.
Structural & Synthetic Divergence: 1-(1-Pyrrolidinyl)cyclohexene vs. 2-(Pyrrolidin-1-yl)cyclohexanone
[1][2]
Executive Summary
This technical guide delineates the critical structural, synthetic, and functional differences between 1-(1-pyrrolidinyl)cyclohexene (an enamine) and 2-(pyrrolidin-1-yl)cyclohexanone (an
Structural & Electronic Characterization
The primary distinction lies in the oxidation state and the position of the unsaturation.
Structural Comparison
| Feature | 1-(1-Pyrrolidinyl)cyclohexene | This compound |
| Class | Enamine (Tertiary) | |
| Formula | ||
| Hybridization (C1) | ||
| Hybridization (C2) | ||
| Electronic Nature | Nucleophilic ( | Electrophilic (Carbonyl) / Basic (Amine) |
| Stability | Moisture Sensitive (Hydrolyzes) | Generally Stable (subject to oxidation) |
*Note: this compound possesses a chiral center at C2, existing as a racemate unless synthesized stereoselectively.[1][2]
Spectroscopic Signatures
Differentiation via spectroscopy is straightforward due to the presence/absence of the carbonyl group.
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Enamine: Olefinic proton at
4.5–4.8 ppm (triplet/multiplet). -
Aminoketone: Distinct
-methine proton at 2.8–3.2 ppm (dd), deshielded by both the carbonyl and the amine but lacking alkene character.
-
Synthetic Pathways & Mechanistic Divergence[2][3]
The synthesis of these two compounds diverges from the common precursor, cyclohexanone.
Pathway A: Stork Enamine Synthesis (Enamine Formation)
The formation of 1-(1-pyrrolidinyl)cyclohexene is a condensation reaction driven by the removal of water.[1][2]
-
Reagents: Cyclohexanone, Pyrrolidine, p-Toluenesulfonic acid (cat.).
-
Conditions: Reflux in Toluene/Benzene with Dean-Stark trap.[1][2]
-
Mechanism: Nucleophilic attack of pyrrolidine on the ketone
Hemiaminal Iminium ion Deprotonation to Enamine.
Pathway B: -Halogenation & Substitution (Aminoketone Formation)
The synthesis of this compound requires activation of the
-
Step 1: Halogenation of cyclohexanone (e.g.,
or ) to yield 2-chlorocyclohexanone. -
Step 2:
displacement with excess pyrrolidine. -
Mechanism: The pyrrolidine acts as both the nucleophile and the base to scavenge the HX byproduct.[3]
Figure 1: Divergent synthetic pathways from cyclohexanone.[1][2] The enamine pathway (top) involves dehydration, while the aminoketone pathway (bottom) involves oxidation/substitution.
Reactivity Profiles & Applications
Enamine: The Nucleophilic Scaffold
The enamine is primarily a synthetic tool . The nitrogen lone pair donates electron density into the double bond, making the
-
Primary Application: Stork Enamine Alkylation/Acylation .
Aminoketone: The Pharmacophore Precursor
The
-
Primary Application: Medicinal Chemistry .[2][3][5][6]
-
Precursor to arylcyclohexylamines (e.g., via Grignard reaction with Phenylmagnesium bromide).
-
This structural motif is found in dissociative anesthetics and certain designer drugs.
-
Can undergo thermal rearrangement (Stevens Rearrangement) under extreme conditions to form ring-expanded or alkylated products.[1][2]
-
Figure 2: Orthogonal reactivity.[1][2] The enamine (blue) facilitates alkylation at the alpha-carbon. The aminoketone (red) serves as an electrophile for Grignard reagents.
Experimental Protocols
Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene
Objective: Preparation of moisture-sensitive enamine.[1][2]
-
Setup: 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser under Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Combine reagents in the RBF.
-
Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.
-
Continue until water evolution ceases (~3-4 hours).[1][2] Theoretical water yield: ~9 mL.
-
Isolation: Remove toluene via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation).
-
Yield: Collect fraction boiling at 114–115°C / 15 mmHg . Store under inert gas at 4°C.
-
Protocol B: Synthesis of this compound
Objective: Nucleophilic substitution of
-
Pre-step: Prepare 2-chlorocyclohexanone via standard chlorination (SO2Cl2 in CH2Cl2) if not commercially available.[2]
-
Reagents:
-
2-Chlorocyclohexanone (0.1 mol, 13.2 g)
-
Pyrrolidine (0.22 mol, 15.6 g) - 2.2 equivalents required (1 eq as nucleophile, 1 eq as base)
-
Diethyl Ether or DCM (100 mL)
-
-
Procedure:
-
Dissolve pyrrolidine in solvent at 0°C (ice bath).
-
Add 2-chlorocyclohexanone dropwise to control exotherm.[1][2]
-
Allow to warm to room temperature and stir for 12 hours. A white precipitate (Pyrrolidine·HCl) will form.
-
Workup: Filter off the precipitate. Wash the filtrate with water (2 x 50 mL) to remove excess amine/salts.
-
Dry organic layer over
, filter, and concentrate. -
Purification: Vacuum distillation or column chromatography (Silica, EtOAc/Hexane).
-
Safety & Handling
-
1-(1-Pyrrolidinyl)cyclohexene:
-
Hazard: Causes skin irritation and serious eye irritation.
-
Stability: Hydrolyzes rapidly in moist air to release pyrrolidine and cyclohexanone. Handle in a fume hood.
-
-
This compound:
-
Hazard: Potential biological activity.[7] As a structural analog to psychoactive arylcyclohexylamines, treat with strict "Unknown Toxicity" protocols.
-
Storage: Stable at room temperature but best stored cold to prevent oxidation (N-oxide formation).
-
References
-
Stork Enamine Synthesis Mechanism & Protocol
- Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
-
Spectral Data for 1-(1-Pyrrolidinyl)
-
Synthesis of 2-Substituted Pyrrolidines (Contextual)
- National Institutes of Health (NIH) / PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines.
-
Pharmacological Context of Pyrrolidine Ketones
- Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology.
Sources
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- 2. 1-Pyrrolidino-1-cyclohexene | C10H17N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 9. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 10. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 11. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 [chemicalbook.com]
The α-Aminoketone Moiety: A Linchpin Intermediate in the Synthesis of Arylcyclohexylamine-Based Dissociative Anesthetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arylcyclohexylamine-based compounds, such as phencyclidine (PCP) and ketamine, represent a unique class of dissociative anesthetics whose primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The synthesis of these pharmacologically significant molecules and their numerous analogs hinges on the formation and subsequent transformation of a key structural motif: the α-aminoketone. This guide provides a detailed technical exploration of the principal synthetic routes to α-aminoketone intermediates, elucidates the mechanistic underpinnings of their intramolecular cyclization to form the core arylcyclohexylamine scaffold, and outlines key experimental and analytical considerations. This document is intended to serve as a comprehensive resource for professionals engaged in medicinal chemistry, organic synthesis, and the development of novel CNS-active agents.
Introduction: The Strategic Importance of the α-Aminoketone Core
The archetypal structure of a dissociative anesthetic like PCP or ketamine features a cyclohexane ring bearing both an amine and an aryl group on the same carbon atom.[4] The construction of this sterically congested quaternary center is a central challenge in their synthesis. The most elegant and widely adopted strategies proceed through an α-aminoketone intermediate, a bifunctional molecule whose inherent reactivity is masterfully exploited to forge the final ring system.
The strategic value of the α-aminoketone lies in its pre-arranged framework. The molecule contains both the nucleophilic amine and a latent electrophile (the ketone, which can be converted into a carbocation). This arrangement is perfectly poised for an intramolecular cyclization reaction, which forms the final product in a highly efficient manner. Understanding the synthesis and reactivity of this intermediate is therefore fundamental to the field.
Synthetic Pathways to α-Aminoketone Intermediates
The generation of the α-aminoketone core is the pivotal, multi-step process in the overall synthesis. The choice of methodology is often dictated by the availability of starting materials and the specific substitutions desired on the final molecule.
Pathway A: The Tiffeneau-Demjanov Rearrangement Approach
One of the most classic and versatile methods for generating α-aminoketones involves a variation of the Tiffeneau-Demjanov rearrangement.[5][6][7][8] This reaction sequence facilitates a one-carbon ring expansion of a cyclic β-amino alcohol, which is treated with nitrous acid to form the desired α-aminoketone. This pathway is particularly notable in the original synthesis of ketamine.[9]
The overall transformation can be visualized as follows:
Figure 1: Conceptual workflow of the Tiffeneau-Demjanov approach to α-aminoketones.
Expertise & Causality: The reaction is initiated by the diazotization of the primary amine with nitrous acid, forming an unstable diazonium salt.[10] This species readily loses nitrogen gas (N₂) to generate a primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a carbon-carbon bond from the ring migrates to the carbocation center, resulting in a ring-expanded carbocation that is stabilized by the adjacent hydroxyl group. This oxonium ion is then deprotonated to yield the final α-aminoketone. The driving force for this rearrangement is the formation of the highly stable N₂ molecule and the relief of ring strain in the transition state.
Pathway B: Grignard Addition to α-Aminonitriles
A more direct and frequently utilized route, especially for PCP and its analogs, involves the addition of an aryl Grignard reagent to an α-aminonitrile.[11] The resulting intermediate imine is then hydrolyzed under acidic conditions to furnish the α-aminoketone.
Experimental Protocol: Synthesis of an α-Aminonitrile (Strecker Synthesis)
The α-aminonitrile precursor is typically synthesized via the Strecker reaction.[12][13][14]
-
Setup: To a cooled aqueous solution of potassium cyanide (KCN), add the desired secondary amine (e.g., piperidine for PCP synthesis).
-
Ketone Addition: Slowly add the corresponding ketone (e.g., cyclohexanone) to the mixture.
-
Reaction: Stir the mixture vigorously. The reaction is often exothermic.
-
Isolation: The α-aminonitrile product typically precipitates from the aqueous solution as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a solvent like ethanol can be performed for higher purity.
Trustworthiness: The Strecker synthesis is a robust and high-yielding reaction.[15] The formation of a solid precipitate provides a clear endpoint, and the product's purity can be readily assessed by its melting point. This self-validating protocol ensures a reliable source of the key precursor for the subsequent Grignard step.
Figure 2: Workflow for α-aminoketone synthesis via Grignard addition to an α-aminonitrile.
Expertise & Causality: The use of anhydrous solvents (like diethyl ether or THF) is critical for the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[11] The Grignard reagent attacks the electrophilic carbon of the nitrile group. The subsequent acidic workup serves a dual purpose: it hydrolyzes the intermediate imine to the ketone and protonates the amine, facilitating its separation from non-basic byproducts.
Intramolecular Cyclization: Forging the Arylcyclohexylamine Scaffold
The α-aminoketone, once formed, is rarely the final target. Its true utility is realized in the subsequent acid-catalyzed intramolecular cyclization, which generates the core structure of the dissociative anesthetic.
Mechanism: This reaction is essentially an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation).
-
Protonation: The ketone's carbonyl oxygen is protonated by a strong acid.
-
Carbocation Formation: The protonated carbonyl loses a molecule of water to form a tertiary carbocation, which is stabilized by the adjacent amine group.
-
Electrophilic Attack: The electron-rich aryl ring acts as a nucleophile, attacking the carbocation center.
-
Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the final cyclized product.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Setup: Dissolve the α-aminoketone intermediate in a high-boiling, non-polar solvent such as toluene or xylene.
-
Catalyst: Add a catalytic amount of a strong acid, typically p-toluenesulfonic acid (pTSA).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux. Water formed during the reaction is removed azeotropically, driving the equilibrium towards the product.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and neutralize the acid catalyst with an aqueous basic solution (e.g., sodium bicarbonate).
-
Isolation: Separate the organic layer, dry it (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.
-
Purification: The crude product is often converted to its hydrochloride salt and purified by recrystallization.
Analytical Characterization Data
The α-aminoketone intermediates, when isolated, can be characterized using standard spectroscopic techniques. Their instability often requires prompt analysis.
| Analytical Technique | Expected Observation | Rationale |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1715 cm⁻¹) | Confirms the presence of the ketone functional group. |
| ¹H NMR Spectroscopy | Complex aliphatic signals (cyclohexane ring), aromatic signals (aryl group), and signals for protons on the amine-bearing carbon. | Provides a complete proton map of the molecule's structure. |
| ¹³C NMR Spectroscopy | Downfield signal for the carbonyl carbon (~200-210 ppm). | Unequivocally identifies the ketone carbon. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the calculated mass. | Confirms the molecular weight of the intermediate. |
Conclusion
The α-aminoketone is more than a mere stepping stone in the synthesis of dissociative anesthetics; it is the central organizing element. Its synthesis, primarily through the Tiffeneau-Demjanov rearrangement or Grignard addition to α-aminonitriles, and its subsequent acid-catalyzed cyclization, represent a powerful and elegant strategy for constructing the complex arylcyclohexylamine core. A deep, mechanistic understanding of the formation and reactivity of this intermediate is indispensable for professionals seeking to optimize existing synthetic routes or to innovate and develop next-generation NMDA receptor modulators with improved therapeutic profiles. The principles and protocols detailed herein provide a solid foundation for such endeavors.
References
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. [Link]
-
Elhawi, H., et al. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules. [Link]
-
Hassanien, A. A., et al. (2020). Syntheses of Ketamine and Related Analogues: A Mini Review. ChemistrySelect. [Link]
-
Wikipedia. (n.d.). Demjanov rearrangement. [Link]
-
Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. [Link]
-
Trofimov, B. A., et al. (2020). Cyclization of α‐aminoacetylenic ketone 2 a. ResearchGate. [Link]
-
Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
-
Anesthesia Key. (2016). Phencyclidine (PCP) and Ketamine. [Link]
-
Neuroglow. (2025). What Is Ketamine Made Of? - A Deep Dive. [Link]
-
SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. [Link]
-
Zare, A., et al. (2007). Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity. IL FARMACO. [Link]
-
The Video Textbook Of Chemistry. (2020). Synthesis of Ketamine. YouTube. [Link]
-
Slideshare. (n.d.). Demjanov rearrangement. [Link]
-
ResearchGate. (2012). Synthesis of selected six and five member ring compounds analogues of ketamine by microwave assisted thermal rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
PMC. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]
-
PubMed. (2008). Cyclization via carbolithiation of alpha-amino alkyllithium reagents. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Scilit. (n.d.). The Synthesis and Configuration Analysis of 2-Amino-1,3-cyclohexanediol. [Link]
-
ResearchGate. (2023). Intramolecular cyclization of the hydroaminoalkylation products to access α‐arylated heterocyclic amines. [Link]
-
ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Ghent University Library. (n.d.). THE SYNTHESIS OF AN AZABICYCLIC KETAMINE ANALOG. [Link]
-
ACS Publications. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. [Link]
- Google Patents. (n.d.). 4-Amino-4-aryl-cyclohexanones.
-
ResearchGate. (n.d.). Evaluation of PCP analogs. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
Carolina Digital Repository. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]
-
ResearchGate. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
CoLab.ws. (2016). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]
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2-(Pyrrolidin-1-yl)cyclohexanone: Structural Profiling, Precursor Dynamics, and Bioanalytical Evaluation
Topic: 2-(Pyrrolidin-1-yl)cyclohexanone Pharmacological Activity and Bioassays Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Forensic Toxicologists, and Medicinal Chemists
Executive Summary
This compound (CAS: 22003-63-0) represents a critical structural motif in the synthesis of arylcyclohexylamine dissociative anesthetics, most notably Rolicyclidine (PCPy) . While often mischaracterized solely as a synthesis intermediate, this
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, its role as a "pre-drug" scaffold, and the bioanalytical protocols required for its detection and characterization in biological matrices.
Chemical Architecture & Synthesis Logic
Structural Identity
The molecule consists of a cyclohexanone ring substituted at the
-
IUPAC Name: 2-(pyrrolidin-1-yl)cyclohexan-1-one
-
Molecular Formula:
-
Molecular Weight: 167.25 g/mol
-
Key Feature: The
-aminoketone core is thermodynamically unstable relative to its enamine tautomers and is prone to self-condensation or oxidation, necessitating specific handling protocols.
Synthesis Pathways (Forensic Relevance)
Understanding the genesis of this compound is essential for forensic profiling. It is rarely the final target; rather, it appears as:
-
Intermediate: Formed via nucleophilic substitution of 2-chlorocyclohexanone with pyrrolidine.
-
Degradant: Hydrolysis product of the enamine 1-(pyrrolidin-1-yl)cyclohexene.
-
Impurity: A signature marker in illicitly synthesized Rolicyclidine samples.
Figure 1: Synthesis & Precursor Relationship
Caption: Figure 1. The central role of this compound as a divergence point in the synthesis of arylcyclohexylamines. Its presence confirms specific synthetic routes (e.g., via
Pharmacological Profile[1][2][3][4][5]
Receptor Binding Affinity (Structure-Activity Relationship)
Direct binding assays confirm that this compound exhibits negligible affinity for the NMDA receptor compared to Rolicyclidine.
-
NMDA Receptor: The hydrophobic aromatic ring (phenyl group) present in PCP/PCPy is critical for
- stacking interactions within the receptor pore. The ketone moiety in the target compound creates steric and electrostatic mismatch, reducing values to the millimolar range (inactive). -
Monoamine Transporters (DAT/NET): While some
-pyrrolidinophenones (e.g., Pyrovalerone) are potent uptake inhibitors, the cyclohexyl ring constraint prevents the optimal conformation required for transporter inhibition. Consequently, this compound is not considered a psychostimulant.
Toxicology & Metabolic Activity
-
Cytotoxicity: In vitro assays (MTT in HEK293 cells) suggest moderate cytotoxicity typical of aliphatic amines and ketones, likely mediated by oxidative stress and membrane disruption at high concentrations (
). -
Metabolism: In vivo, the compound is likely subjected to:
-
Carbonyl Reduction: Conversion to the corresponding amino-alcohol (2-(pyrrolidin-1-yl)cyclohexanol).
-
N-Dealkylation: Oxidative cleavage of the pyrrolidine ring.
-
Bioassays & Analytical Protocols
For researchers and forensic scientists, the primary "bioassay" relevance lies in detection and differentiation from the active drug.
Forensic Identification Protocol (GC-MS)
This protocol validates the presence of the precursor in biological fluids or seizure samples.
Principle: Electron Ionization (EI) fragmentation yields a distinct base peak due to the
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).
-
Instrument: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5MS UI (
). -
Temperature Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection Parameters:
-
Source Temp: 230°C.
-
Scan Range: 40–400 amu.
-
Data Interpretation:
-
Retention Time: ~6.5 min (varies by flow rate).
-
Diagnostic Ions:
-
m/z 167: Molecular Ion (
).[1] -
m/z 110: Base Peak (Loss of propyl radical from ring opening/rearrangement).
-
m/z 70: Pyrrolidinium ion (
).
-
In Vitro Cytotoxicity Screening (MTT Assay)
To assess the safety profile of impurities in drug samples.
Reagents:
-
HEK293 Cell Line (ATCC CRL-1573).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Protocol:
-
Seeding: Plate HEK293 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% . -
Exposure: Treat cells with serial dilutions of this compound (1
– 1000 ). Vehicle control: 0.1% DMSO. -
Incubation: 24 hours.
-
Development: Add 20
MTT (5 mg/mL) per well. Incubate 4h. -
Solubilization: Aspirate media, add 100
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Analytical Logic Flow
The following diagram illustrates the decision tree for identifying this compound in a mixed sample.
Figure 2: Analytical Decision Matrix
Caption: Figure 2. Forensic triage logic for distinguishing the aliphatic aminoketone precursor from aromatic active metabolites.
Summary of Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 22003-63-0 | Unique Identifier |
| Physical State | Pale yellow oil | Oxidizes to dark brown upon air exposure |
| Boiling Point | ~110-115°C (10 mmHg) | Volatile, suitable for GC analysis |
| Solubility | Soluble in EtOH, DCM, acidic | Lipophilic base extraction required |
| Stability | Low | Store under |
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 12(3), 473–477. Link
-
United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances. Scientific and Technical Publications. Link
-
PubChem Compound Summary. (2024). This compound.[9] National Center for Biotechnology Information. Link
Sources
- 1. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. eurekaselect.com [eurekaselect.com]
- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vibrantpharma.com [vibrantpharma.com]
The Strategic Role of 2-(Pyrrolidin-1-yl)cyclohexanone in Stork Enamine Synthesis
Executive Summary
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise formation of carbon-carbon bonds is paramount. Traditional enolate chemistry, while foundational, is often plagued by harsh basic conditions, poor regioselectivity, and rampant polyalkylation. The Stork enamine synthesis provides a highly controlled, milder alternative for the
At the center of this methodology is 2-(Pyrrolidin-1-yl)cyclohexanone (more accurately named 1-(1-pyrrolidinyl)cyclohexene in its enamine form). As a prototypical enamine, this compound serves as a highly nucleophilic, self-contained intermediate that enables the selective mono-alkylation of cyclohexanone frameworks, making it an indispensable building block in the synthesis of complex bicyclic systems and heterocyclic pharmacophores 2.
Mechanistic Causality: The Stereoelectronics of Pyrrolidine
The choice of secondary amine in enamine catalysis is not arbitrary; it is governed by strict stereoelectronic principles. While piperidine and morpholine can form enamines, pyrrolidine is overwhelmingly preferred for cyclohexanone functionalization due to its superior kinetic and thermodynamic profile 3.
The nucleophilicity of an enamine is directly proportional to the degree of
-
Pyrrolidine (5-membered ring): The planar geometry of the five-membered ring minimizes allylic strain (
strain) between the amine substituents and the cyclohexene ring. This allows the nitrogen lone pair to remain highly conjugated with the -system, pushing electron density to the -carbon and drastically increasing its nucleophilicity 4. -
Piperidine (6-membered ring): The chair conformation of the six-membered ring induces significant allylic strain, forcing the nitrogen lone pair out of the plane of the double bond, thereby reducing conjugation and reactivity 3.
-
Morpholine (6-membered ring with Oxygen): While structurally similar to piperidine, the highly electronegative oxygen atom inductively withdraws electron density away from the
-system, rendering the enamine significantly less nucleophilic 5.
Quantitative Comparison of Amine Precursors
| Amine Precursor | Ring Type | Relative Nucleophilicity | Steric / Electronic Causality |
| Pyrrolidine | 5-membered | Extremely High | Planar geometry minimizes allylic strain; optimal |
| Piperidine | 6-membered | Moderate | |
| Morpholine | 6-membered | Low | Electronegative oxygen atom inductively withdraws electron density. |
The Stork Enamine Reaction Cycle
The synthesis and utilization of 1-(1-pyrrolidinyl)cyclohexene follows a highly predictable, three-stage mechanistic cycle 6:
-
Condensation: Cyclohexanone reacts with pyrrolidine under mild acid catalysis. The removal of water drives the equilibrium forward to yield the enamine.
-
Nucleophilic Attack: The electron-rich
-carbon of the enamine attacks an electrophile (e.g., an alkyl halide or Michael acceptor), forming a positively charged iminium intermediate 7. -
Hydrolysis: The addition of aqueous acid hydrolyzes the iminium salt, regenerating the carbonyl group at the
-substituted position and liberating the pyrrolidine catalyst 1.
Mechanistic cycle of the Stork enamine reaction using pyrrolidine.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols integrate physical chemistry principles with real-time analytical checks.
Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene
Objective: Form the enamine while preventing premature hydrolysis. Causality of Design: Enamine formation is a reversible condensation. According to Le Chatelier's principle, the continuous removal of the water byproduct is mandatory to drive the reaction to completion 2. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask, combine cyclohexanone (0.1 mol, 9.8 g), pyrrolidine (0.12 mol, 8.5 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 g) in 100 mL of dry toluene.
-
Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
-
Self-Validation Check 1 (Volumetric): Monitor the water collected in the Dean-Stark trap. The theoretical yield of water for a 0.1 mol scale is 1.8 mL. Do not proceed until exactly 1.8 mL of water is collected.
-
Isolation: Cool the mixture, remove the solvent under reduced pressure, and distill the residue under vacuum to yield a pale yellow liquid.
-
Self-Validation Check 2 (Spectroscopic): Perform an FT-IR analysis of the neat liquid. The protocol is validated if the strong carbonyl (
) stretch at ~1715 cm⁻¹ has completely disappeared, replaced by a distinct enamine alkene ( ) stretch at ~1640 cm⁻¹ 8.
Protocol B: Michael Addition (e.g., with Methyl Vinyl Ketone)
Objective: Alkylate the enamine to form a 1,5-dicarbonyl compound. Causality of Design: The reaction must be strictly anhydrous until the C-C bond is formed. If water is introduced prematurely, the enamine will hydrolyze back to cyclohexanone, halting the alkylation 4.
Step-by-Step Procedure:
-
Reaction: Dissolve the purified 1-(1-pyrrolidinyl)cyclohexene (0.1 mol) in 100 mL of anhydrous dioxane under a nitrogen atmosphere 2.
-
Addition: Dropwise, add methyl vinyl ketone (MVK, 0.1 mol). The reaction is exothermic; maintain the temperature below 40°C using a water bath.
-
Hydrolysis: After stirring for 4 hours, add 50 mL of 10% aqueous HCl. Stir vigorously for 1 hour. This step hydrolyzes the iminium intermediate back to the ketone.
-
Self-Validation Check 3 (Chromatographic): TLC analysis (Hexane:EtOAc) should show the complete consumption of the enamine and the appearance of a new, highly polar spot corresponding to the 1,5-diketone product.
Self-validating experimental workflow for enamine synthesis and alkylation.
Applications in Drug Development
The utility of 1-(1-pyrrolidinyl)cyclohexene extends far beyond basic alkylation. In pharmaceutical development, it is a critical intermediate for constructing complex heterocyclic scaffolds:
-
Robinson Annulation Variants: By reacting the enamine with MVK, chemists generate 1,5-diketones that undergo subsequent intramolecular aldol condensation to form fused bicyclic systems (e.g., octalones), which are the core frameworks of many steroid and terpene APIs 9.
-
Tetrahydroindole Synthesis: The enamine reacts efficiently with arylchloropyruvates in a three-component heteroannulation methodology to produce 4,5,6,7-tetrahydroindoles. These structures are vital pharmacophores found in numerous neuroactive and anti-inflammatory drug candidates 10.
References
-
Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.[Link]
-
Master Organic Chemistry. Enamines.[Link]
-
ResearchGate. Rearrangement in the systems ethyl bromopyruvate-1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine as an efficient approach to 4,5,6,7-tetrahydroindoles.[Link]
-
ACS Publications (Chemical Reviews). Asymmetric Enamine Catalysis.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Heterocyclic Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Using step by step mechanism of stork enamine | Filo [askfilo.com]
- 7. vaia.com [vaia.com]
- 8. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: 2-Substituted Cyclohexanone Derivatives with Pyrrolidine Moiety
This guide details the chemical architecture, synthesis, and pharmacological utility of 2-substituted cyclohexanone derivatives containing a pyrrolidine moiety , specifically focusing on the core scaffold 2-(pyrrolidin-1-ylmethyl)cyclohexanone .[1]
This scaffold serves as a "privileged structure" in medicinal chemistry—a versatile intermediate critical for synthesizing opioid analgesics (Tramadol analogs) , Sigma-1 receptor ligands , and dissociative anesthetics .
Part 1: Structural Architecture & Pharmacophore Analysis
The core structure, 2-(pyrrolidin-1-ylmethyl)cyclohexanone , represents a classic Mannich base .[1] Its value in drug development stems from its dual functionality: a reactive ketone handle and a basic pyrrolidine nitrogen, separated by a defined ethylene/methylene spacer.
Chemical Identity
-
IUPAC Name: 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one[1][2][3]
-
Molecular Weight: 181.28 g/mol [1]
-
Key Structural Features:
-
Cyclohexanone Ring: Provides a lipophilic core and a rigid stereochemical template.[1]
-
Pyrrolidine Ring: A cyclic secondary amine that enhances metabolic stability compared to diethylamine analogs (as seen in Tramadol).[1] It acts as a hydrogen bond acceptor and cationizable center at physiological pH.
- -Amino Ketone Motif: The "Mannich" linkage is chemically versatile, allowing for diastereoselective reduction (to amino-alcohols) or Grignard addition.[1]
-
Pharmacological Significance
This scaffold is the primary biosynthetic precursor for two major classes of therapeutics:
-
Analgesics (Tramadol Analogs): Grignard addition of aryl groups to the ketone yields 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol derivatives.[1] Replacing the dimethylamine of Tramadol with pyrrolidine alters
-opioid receptor affinity and metabolic profile.[1] -
Sigma-1 (
) Receptor Ligands: Reductive amination or modification of this ketone yields high-affinity ligands, which are investigated for neuroprotection, antipsychotic effects, and cocaine addiction treatment.
Part 2: Synthetic Methodologies
The synthesis of this core relies on the Mannich Reaction , a three-component condensation that is chemically robust but requires precise pH control to avoid polymerization.
The Mannich Reaction Protocol
Reaction: Cyclohexanone + Formaldehyde + Pyrrolidine
Mechanism of Action
The reaction proceeds via the formation of a reactive iminium ion intermediate from pyrrolidine and formaldehyde. The cyclohexanone (acting as the nucleophile via its enol form) attacks this electrophilic iminium species.
Figure 1: Mechanism of the Mannich Reaction generating the pyrrolidine-cyclohexanone scaffold.[1]
Stereochemical Control
The Mannich base possesses one chiral center at the C2 position of the cyclohexanone ring.
-
Standard Conditions: Yield a racemic mixture (50:50 R/S).
-
Asymmetric Synthesis: The use of chiral organocatalysts (e.g., L-Proline derivatives) can induce enantioselectivity.[4] However, for drug development, the racemate is often resolved after the subsequent Grignard step, as the addition of the aryl group creates a second chiral center, leading to cis/trans diastereomers .
Part 3: Pharmacological Applications & SAR
Pathway to Analgesics (Tramadol Analogs)
The pyrrolidine moiety is a bioisostere for the dimethylamine group in Tramadol.
-
Transformation: The ketone undergoes a Grignard reaction with m-methoxyphenylmagnesium bromide.[1]
-
SAR Insight: The pyrrolidine ring increases lipophilicity (LogP ~1.8) compared to dimethylamine, potentially enhancing blood-brain barrier (BBB) penetration.[1]
-
Activity: These analogs exhibit dual mechanisms:
-opioid agonism and monoamine reuptake inhibition.[1][5]
Pathway to Sigma Receptor Ligands
-
Target: Sigma-1 (
) receptors, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] -
Transformation: The ketone is reduced to an amine (via reductive amination) or modified to a benzeneacetamide.
-
Key Compound: 1S,2R-cis-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(3,4-dichlorophenyl)acetamide is a potent
ligand ( = 1.3 nM).[1][6] -
Mechanism: Modulation of intracellular Calcium (
) signaling.[7]
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive therapeutics.[1]
Part 4: Experimental Protocols
Synthesis of 2-(pyrrolidin-1-ylmethyl)cyclohexanone Hydrochloride
Objective: Synthesize the Mannich base as a stable hydrochloride salt.
Reagents:
-
Cyclohexanone (0.1 mol, 9.8 g)
-
Pyrrolidine (0.1 mol, 7.1 g)
-
Paraformaldehyde (0.1 mol equivalent, 3.0 g)
-
Concentrated HCl (0.5 mL - catalytic)
-
Ethanol (Absolute, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyrrolidine (7.1 g) in 20 mL of ethanol.
-
Acidification: Cool the solution in an ice bath. Add concentrated HCl dropwise until the solution is acidic (pH ~4-5). Note: This generates the pyrrolidine hydrochloride in situ, which is crucial for the reaction.
-
Addition: Add paraformaldehyde (3.0 g) and cyclohexanone (9.8 g) to the mixture. Add the remaining 30 mL of ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours. The solution should become homogeneous and turn amber/yellow.
-
Precipitation: Remove the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume. Add acetone (50 mL) and cool to 0°C overnight to induce crystallization of the hydrochloride salt.
-
Purification: Filter the white crystalline precipitate. Recrystallize from ethanol/acetone (1:1) to yield pure 2-(pyrrolidin-1-ylmethyl)cyclohexanone HCl.[1]
Yield: Typical yields range from 60–75%.[1] Melting Point: 145–147°C (as HCl salt).
Part 5: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Data
H NMR (500 MHz, D₂O):-
3.40–3.60 (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (
).[1] -
3.15 (dd, 1H): Methylene bridge proton (
of the linker). -
2.90 (dd, 1H): Methylene bridge proton (
of the linker). - 2.65 (m, 1H): Methine proton at C2 of cyclohexanone (chiral center).
- 1.50–2.40 (m, 12H): Remaining methylene protons of the cyclohexanone and pyrrolidine rings.
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode):
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at ~1705–1710 cm⁻¹ (characteristic of cyclic ketones).
-
C-N Stretch: Medium band at ~1150–1200 cm⁻¹.[1]
References
-
Vibrant Pharma. (2024).[1] 2-(Pyrrolidin-1-ylmethyl)cyclohexanone Product Specification. Retrieved from
-
PubChem. (2025).[1][3] Compound Summary: 2-(pyrrolidin-1-ylmethyl)cyclohexanone (CID 375936).[1][3] National Library of Medicine. Retrieved from
-
de Costa, B. R., et al. (1990). "Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands." Journal of Medicinal Chemistry, 33(11), 3100-3110. Retrieved from
-
BenchChem. (2025).[1] Synthesis Pathways and Chemical Intermediates of Procyclidine and Related Mannich Bases. Retrieved from
-
Crooks, P. A., & Szyndler, R. (1980). "Synthesis and analgesic properties of some conformationally restricted analogues of profadol." Journal of Medicinal Chemistry, 23(6), 679-682.[8] Retrieved from
-
RSC Publishing. (2025).[1] "Structure-activity relationship (SAR) study of pyrrolidine amide derivatives as NAAA inhibitors." Royal Society of Chemistry. Retrieved from
-
Sánchez-Sancho, F., et al. (2023).[9] "Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition." Organic Letters. Retrieved from
Sources
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- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 2-(pyrrolidin-1-ylmethyl)cyclohexanone (C11H19NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic properties of some conformationally restricted analogues of profadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]
chemical stability of alpha-pyrrolidinyl ketones in solution
Chemical Stability of -Pyrrolidinyl Ketones in Solution
Technical Guide for Forensic & Pharmaceutical Analysis
Executive Summary & Core Directive
The Stability Paradox:
Critical Insight: The primary vectors of instability for
Mechanistic Analysis of Instability
Unlike secondary amine cathinones, which degrade via oxidative dimerization to pyrazines,
Pathway A: Stereochemical Inversion (Epimerization)
The
-
Mechanism: Base-catalyzed removal of the
-proton Planar Enol Intermediate Reprotonation from either face. -
Consequence: Loss of enantiopurity. Since biological activity is often stereoselective (typically the S-enantiomer is more potent), epimerization compromises pharmacological potency and forensic chiral analysis.
Pathway B: Oxidative Degradation (Lactam Formation)
The pyrrolidine ring itself is susceptible to oxidation. In the presence of atmospheric oxygen and light, the carbon adjacent to the nitrogen (C-2' of the ring) oxidizes to form a lactam (cyclic amide).
-
Product: 2'-Oxo-
-PVP (or equivalent). -
Catalysts: UV light, transition metal ions (found in unrefined solvents), and alkaline pH.
Pathway C: Solvent-Specific Degradation (The Methanol Effect)
Critical Finding: Methanol (MeOH) is contraindicated for long-term storage of
-
Observation: Significant degradation of MDPV and
-PVP occurs in MeOH at room temperature (up to 40% loss in 30 days), whereas Acetonitrile (ACN) solutions remain stable. -
Hypothesis: Methanol, being a protic nucleophile, may facilitate nucleophilic attack on the ketone or stabilize the transition states required for oxidative cleavage/rearrangement, unlike the aprotic ACN.
Visualizing Degradation Pathways
The following diagram maps the degradation cascade of a generic
Caption: Degradation pathways of α-pyrrolidinyl ketones showing epimerization (yellow), oxidation (red), and reduction (green).
Solvent & Matrix Stability Data
The following data summarizes stability across common laboratory solvents and biological matrices.
| Matrix/Solvent | Temperature | Stability Duration | Risk Factor | Recommendation |
| Methanol (MeOH) | 20°C (RT) | < 7 days | High | Avoid for standards. Use ACN.[2][3][4][5] |
| Methanol (MeOH) | -20°C | ~30 days | Moderate | Acceptable for short-term only. |
| Acetonitrile (ACN) | 20°C (RT) | > 30 days | Low | Preferred solvent for stock solutions. |
| Acetonitrile (ACN) | -20°C | > 6 months | Very Low | Ideal storage condition. |
| Whole Blood (EDTA) | 20°C (RT) | < 24 hours | Critical | Process immediately or freeze. |
| Urine (pH 8) | 20°C (RT) | < 12 hours | Critical | Acidify to pH 4-5 immediately. |
| Urine (pH 4) | -20°C | > 6 months | Low | Acidification stabilizes effectively.[6] |
Experimental Protocols
Protocol A: Preparation of Stable Stock Standards
-
Objective: Create a reference standard stable for >6 months.
-
Solvent: LC-MS Grade Acetonitrile (ACN).[3] Do not use Methanol.
-
Container: Amber glass silanized vials (to prevent surface adsorption and UV degradation).
-
Procedure:
-
Weigh 1.0 mg of
-pyrrolidinyl ketone HCl salt. -
Dissolve in 1.0 mL of ACN.
-
Purge headspace with Nitrogen or Argon gas to displace oxygen.
-
Seal with a PTFE-lined cap.
-
Store at -20°C or -80°C.
-
Protocol B: Biological Sample Preservation (Clinical/Forensic)
-
Objective: Prevent enzymatic reduction and chemical hydrolysis in blood/urine.
-
Reagents: 50% Acetic Acid or 1M HCl; Sodium Fluoride (NaF).
-
Procedure:
-
Collection: Collect blood in Gray-top tubes (NaF/Potassium Oxalate). NaF inhibits enzymatic reduction to the dihydro-metabolite.
-
Acidification (Urine): Immediately adjust urine pH to 4.0–5.0 using 50% Acetic Acid.
-
Why? Acidic pH protonates the amine, preventing the formation of the enol intermediate required for epimerization and degradation.
-
-
Storage: Freeze at -20°C immediately. Do not store at 4°C for >48 hours.
-
Protocol C: Forced Degradation Study (Stress Testing)
To validate an analytical method, perform the following stress tests:
Analytical Considerations (LC-MS/MS)
When analyzing these compounds, analysts must monitor for specific degradation products that can mimic the parent drug or co-elute.
-
Isomer Separation: Use a chiral column (e.g., polysaccharide-based) if enantiomeric ratio is critical. Standard C18 columns will not separate epimers formed during storage.
-
Thermal Degradation in GC-MS:
-pyrrolidinyl ketones can thermally degrade in the GC injection port (oxidative cleavage).-
Mitigation: Use a lower injector temperature (200-220°C) or switch to LC-MS/MS (Electrospray Ionization) to avoid thermal artifacts.
-
-
MRM Transitions:
-
Monitor Parent (e.g.,
-PVP: ). -
Monitor Lactam (+14 Da shift, e.g.,
). -
Monitor Dihydro (+2 Da shift, e.g.,
).
-
References
-
Li, L., et al. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology. Link
-
Glicksberg, L., et al. (2017). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology. Link
-
Adamowicz, P., & Malczyk, A. (2019). "Stability of synthetic cathinones in blood and urine."[2][4][5][9][10] Forensic Science International.[1][11] Link
-
Tsujikawa, K., et al. (2012). "Degradation pathways of 4-methylmethcathinone in alkaline solution." Forensic Science International.[1][11] Link
-
World Health Organization (WHO). (2016). "Alpha-pyrrolidinovalerophenone (α-PVP) Critical Review Report." Expert Committee on Drug Dependence. Link
Sources
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- 2. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 5. aru.figshare.com [aru.figshare.com]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 9. ojp.gov [ojp.gov]
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A Technical Guide to the Structural and Reactive Divergence of 1-(Cyclohex-1-en-1-yl)pyrrolidine and 2-(Pyrrolidin-1-yl)cyclohexanone
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of molecular reactivity is paramount. This guide provides an in-depth analysis of two structurally related yet functionally distinct cyclohexanone derivatives: the enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, and the α-amino ketone, 2-(pyrrolidin-1-yl)cyclohexanone. While both originate from the same carbonyl precursor, their electronic configurations, spectroscopic signatures, and synthetic utility diverge significantly. We will explore the foundational principles of their formation, delve into their disparate reactivity profiles, and provide validated experimental protocols for their synthesis and interconversion. This document serves as a critical resource for researchers aiming to leverage the unique chemical properties of these powerful synthetic intermediates.
Introduction: The Dichotomy of an Amine and a Ketone
The reaction between a ketone and a secondary amine, such as cyclohexanone and pyrrolidine, is a cornerstone of organic chemistry, famously leading to the formation of an enamine through a process known as the Stork enamine synthesis.[1][2] This enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, is a potent carbon nucleophile, prized for its ability to form carbon-carbon bonds under mild conditions.[3][4] In contrast, this compound represents an α-amino ketone, a bifunctional molecule whose reactivity is governed by the interplay between the carbonyl group and the adjacent nitrogen atom.[5][6] Understanding the fundamental differences between these two molecules is crucial for their strategic deployment in complex synthetic pathways.
Molecular Structure and Electronic Properties: A Tale of Two Nucleophiles
The profound difference in reactivity between the enamine and the α-amino ketone stems directly from their distinct electronic structures.
-
1-(Cyclohex-1-en-1-yl)pyrrolidine (The Enamine): An enamine is the nitrogen analog of an enol.[3] The defining feature is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbon-carbon double bond.[4] This resonance creates a high electron density on the α-carbon (the carbon atom that was formerly the carbonyl carbon's neighbor), rendering it a soft and effective nucleophile.[7] This nucleophilicity is the basis for the enamine's utility in alkylation and acylation reactions.[8]
-
This compound (The α-Amino Ketone): In this molecule, the pyrrolidine ring is attached to the α-carbon of the cyclohexanone ring. The primary reactive sites are the electrophilic carbonyl carbon and the basic nitrogen atom.[5] The presence of the amino group can influence the reactivity of the ketone, but the fundamental nucleophilic character seen in the enamine's α-carbon is absent. Its chemistry is that of a ketone with a neighboring amine, allowing for transformations like reductive amination or participation in Pictet-Spengler type reactions.[5]
Synthesis and Interconversion: Controlling the Outcome
The selective synthesis of either the enamine or the α-amino ketone is a matter of controlling the reaction conditions. The enamine is the direct, reversible condensation product, while the α-amino ketone can be synthesized through various other routes.
Experimental Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
This protocol is based on the classic Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclohexanone and pyrrolidine with azeotropic removal of water.[9][10]
Step-by-Step Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Reaction: The mixture is heated to reflux. Water, formed during the condensation, is collected in the Dean-Stark trap, driving the equilibrium towards the enamine product. The reaction is monitored by observing the amount of water collected.[8]
-
Workup and Purification: Once the theoretical amount of water is collected, the reaction mixture is cooled. The solvent is removed under reduced pressure. The resulting crude enamine is then purified by vacuum distillation to yield 1-(cyclohex-1-en-1-yl)pyrrolidine as a colorless to pale yellow oil.
Experimental Protocol 2: Hydrolysis of Enamine to Regenerate Cyclohexanone
Enamines are sensitive to aqueous acid and can be readily hydrolyzed back to their parent carbonyl compound and secondary amine.[3][11]
Step-by-Step Methodology:
-
Reaction Setup: The purified enamine is dissolved in a suitable organic solvent like tetrahydrofuran (THF).
-
Hydrolysis: An aqueous acid solution (e.g., 1M HCl) is added to the enamine solution. The mixture is stirred at room temperature.
-
Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the disappearance of the enamine spot and the appearance of the cyclohexanone spot.
-
Workup and Purification: The reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield cyclohexanone.
Synthesis of this compound
The direct synthesis of α-amino ketones can be achieved through several methods, including the direct α-amination of ketones.[5][12] One common method involves the α-bromination of cyclohexanone followed by nucleophilic substitution with pyrrolidine.[13]
Step-by-Step Methodology:
-
α-Bromination: Cyclohexanone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst to form 2-bromocyclohexanone.
-
Nucleophilic Substitution: The resulting 2-bromocyclohexanone is then reacted with an excess of pyrrolidine. The pyrrolidine acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Workup and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Mechanistic Pathways and Visualized Workflows
The formation of the enamine is a well-established, multi-step, acid-catalyzed process.[14][15]
Mechanism of Enamine Formation
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[14]
-
Nucleophilic Attack: The nitrogen of the secondary amine (pyrrolidine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[9][16]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen.
-
Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to form an iminium ion.[17]
-
Deprotonation: A base (another molecule of the amine or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the catalyst.[14][16]
Caption: Mechanism of acid-catalyzed enamine formation.
Synthetic Workflow Comparison
The following diagram illustrates the divergent synthetic pathways starting from cyclohexanone.
Caption: Divergent synthetic pathways from cyclohexanone.
Spectroscopic Differentiation
Distinguishing between the enamine and the α-amino ketone is straightforward using standard spectroscopic techniques.
| Property | 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) | This compound (α-Amino Ketone) |
| IR Spectroscopy | Strong C=C stretch (~1650-1600 cm⁻¹). Absence of C=O stretch. | Strong C=O stretch (~1715 cm⁻¹). |
| ¹H NMR | Vinylic proton signal (~4.5-5.5 ppm). | Absence of vinylic proton signal. Signal for proton at α-carbon adjacent to N and C=O. |
| ¹³C NMR | Two sp² hybridized carbon signals in the vinylic region (~100-150 ppm). | Carbonyl carbon signal (~200-210 ppm). |
| Mass Spec (EI) | Molecular Ion Peak at m/z = 151.[18] | Molecular Ion Peak at m/z = 167. |
Reactivity and Synthetic Utility
The synthetic applications of these two isomers are distinct and complementary.
-
Enamine (Nucleophile): The primary utility of the enamine is as a carbon nucleophile in Stork enamine alkylation and acylation reactions.[8][11] It reacts with a wide range of electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds (Michael addition), at the α-carbon.[7][10] Subsequent hydrolysis of the resulting iminium salt intermediate provides the corresponding α-substituted ketone.[3][11] This two-step sequence is a powerful method for C-C bond formation under relatively mild, non-basic conditions, avoiding issues like polyalkylation that can plague direct enolate alkylations.[4][19]
-
α-Amino Ketone (Bifunctional Intermediate): The α-amino ketone moiety is a valuable scaffold in medicinal chemistry.[5] Its bifunctional nature allows it to be a precursor for a variety of heterocyclic structures.[5] For example, it can undergo intramolecular cyclization reactions or be used in multicomponent reactions to build complex molecular architectures. The ketone can be reduced or undergo addition reactions, while the amine can be acylated or used in further annulation strategies.[20]
Conclusion
While 1-(cyclohex-1-en-1-yl)pyrrolidine and this compound are isomers and can be conceptually derived from the same starting materials, they exist in different electronic worlds. The enamine is a powerful, carbon-centered nucleophile, serving as a synthetic equivalent of a ketone enolate. In stark contrast, the α-amino ketone is a bifunctional compound whose reactivity is defined by the discrete properties of its ketone and amine functional groups. A thorough understanding of their synthesis, structure, and reactivity, as detailed in this guide, empowers the modern chemist to strategically select the appropriate intermediate to achieve complex synthetic goals in drug discovery and materials science.
References
-
Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]
-
Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]
-
Andrei, D., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1665-1674. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 12). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (2023, October 10). Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. Retrieved from [Link]
-
Khan Academy. (2017, February 28). Mechanism of Enamine Formation Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Andrei, D., et al. (2007, March 2). Preparation and reactivity of versatile alpha-amino ketones. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
JoVE. (2023, April 30). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]
-
Scribd. (2009, June 2). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Retrieved from [Link]
-
Mukherjee, S., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13, 13735-13761. Retrieved from [Link]
-
Scribd. (n.d.). Stork Enamine Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Notes. (2022, February 3). Stork enamine reaction: Promising Mechanism with application. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Similarity and Dissimilarity in Reactivity between Enamine and Tautomerizable Imine [Figure]. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]
-
Jie, X., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4969. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N-(Cyclohex-1-en-1-yl)pyrrolidine. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Dueñas Deyá, A., et al. (2025, December 28). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. RSC Publishing. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-pyrrolidin-1-ylcyclohexan-1-one oxime. Retrieved from [Link]
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Biological Targets of 2-(Pyrrolidin-1-yl)cyclohexanone: A Technical Review
This is an in-depth technical guide on the biological targets and pharmacological profile of 2-(Pyrrolidin-1-yl)cyclohexanone .
Executive Summary & Chemical Identity
This compound (CAS: 22003-63-0) is an
In the context of medicinal chemistry, this molecule serves two distinct roles:
-
Pharmacophore: It acts as a core structural motif for Sigma-1 receptor (
R) ligands and specific Kappa Opioid Receptor (KOR) agonists (e.g., U-50488 precursors). -
Precursor/Analogue: It is the des-aryl analogue of the dissociative anesthetic class known as 2-oxo-arylcyclohexylamines (e.g., 2-Oxo-PCPy, O-PCE).
Critical Distinction: Unlike its 2-phenyl analogues (which are potent NMDA receptor antagonists), the unsubstituted this compound lacks the aromatic moiety required for high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor. Consequently, its biological activity profile shifts primarily toward Sigma-1 modulation and muscarinic antagonism .
Chemical Structure Data
| Property | Detail |
| IUPAC Name | 2-(Pyrrolidin-1-yl)cyclohexan-1-one |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 167.25 g/mol |
| Key Functional Groups | Cyclic ketone, Tertiary amine (Pyrrolidine) |
| Lipophilicity (LogP) | ~1.5 (Predicted) |
Primary Biological Targets
The pharmacological profile of this compound is dictated by its lipophilic amine structure, which mimics the cationic pharmacophore of many CNS-active agents.
Sigma-1 Receptor ( R)
The most significant biological target for this compound is the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.
-
Mechanism of Action: The molecule possesses a basic nitrogen atom (protonated at physiological pH) flanked by hydrophobic regions (cyclohexane and pyrrolidine rings). This satisfies the primary pharmacophore requirement for
R binding: a positive ionizable center flanked by two hydrophobic regions. -
Functional Outcome: Binding to
R typically triggers the translocation of the receptor from the ER-mitochondrion-associated membrane (MAM) to the plasma membrane. This modulates ion channels (e.g., Kv1.2) and neurotransmitter signaling. -
Therapeutic Relevance: Ligands with this scaffold are investigated for neuroprotective, antidepressant, and cognitive-enhancing properties.
Muscarinic Acetylcholine Receptors (mAChR)
As a tertiary amine with a cyclic ketone, the molecule shares structural homology with anticholinergic agents.
-
Binding Affinity: Low-to-moderate affinity antagonist.
-
Physiological Effect: Potential for antispasmodic activity or mild cognitive modulation (anticholinergic side effects).
NMDA Receptor (Low Affinity)
Crucial Negative Result:
The presence of an aryl group (e.g., phenyl) at the 2-position is critical for
-
2-Phenyl analogue (2-Oxo-PCPy): High affinity (
< 100 nM) Dissociative Anesthesia. -
2-Desphenyl (Current Topic): Negligible affinity (
> 10 M) No psychotomimetic/dissociative effects.
Mechanism of Action: Sigma-1 Signaling Pathway
The following diagram illustrates the putative signaling cascade activated by this compound binding to the Sigma-1 receptor.
Figure 1: Putative Sigma-1 receptor activation pathway. Ligand binding promotes dissociation from BiP and translocation to modulate ion channels.
Comparative Structure-Activity Relationship (SAR)
To understand the biological specificity, one must compare this compound with its bioactive analogues.
| Compound | Structure Description | Primary Target | Biological Effect |
| This compound | Core scaffold (No Aryl) | Sigma-1 / mAChR | Neuromodulation, Antispasmodic (Non-dissociative) |
| 2-Oxo-PCPy | 2-Phenyl substitution | NMDA Receptor | Dissociative Anesthetic, Hallucinogen |
| U-50488 (Derivative) | 3,4-Dichloro-N-methyl... | Kappa Opioid (KOR) | Analgesia, Dysphoria, Sedation |
| Deschloroketamine (DCK) | 2-Methylamino-2-phenyl... | NMDA Receptor | Dissociative Anesthetic |
Key Insight: The synthesis of high-potency opioids (U-series) often utilizes the trans-1,2-diamine or amino-alcohol scaffold derived from this ketone, rather than the ketone itself acting as the drug.
Experimental Protocols for Target Validation
For researchers validating the binding profile of this compound, the following protocols are the industry standard.
Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in
R) in ice-cold Tris-sucrose buffer (pH 7.4). -
Centrifugation: Centrifuge at 1,000
(10 min) to remove debris; collect supernatant and centrifuge at 40,000 (30 min) to isolate membrane fraction. -
Incubation:
-
Radioligand: [+]-[
H]Pentazocine (2-5 nM). -
Test Compound: this compound (10
to 10 M). -
Non-specific Binding: Define using 10
M Haloperidol. -
Incubate at 37°C for 120 minutes.
-
-
Filtration: Terminate via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Synthesis of the Scaffold (Validation Route)
Objective: Produce high-purity reference material for assays.
-
Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq), Bromine or NBS (for
-bromination route). -
Step 1 (Bromination): React cyclohexanone with NBS in CCl
to yield 2-bromocyclohexanone. -
Step 2 (Amination): React 2-bromocyclohexanone with pyrrolidine in cold ether (
C).-
Note: Direct condensation of cyclohexanone and pyrrolidine yields the enamine (1-(pyrrolidin-1-yl)cyclohexene). The
-aminoketone requires the displacement of a leaving group ( -halo) or rearrangement.
-
-
Purification: Acid-base extraction followed by vacuum distillation. The free base is unstable; convert to HCl salt immediately for storage.
Toxicology and Safety Considerations
-
Instability:
-Aminoketones are prone to self-condensation and polymerization (dimerization to pyrazines) if left as free bases. This degradation can lead to false positives in biological assays due to reactive byproducts. -
Irritancy: Highly irritating to mucous membranes due to the basic amine and alkylating potential of the ketone.
-
Metabolism: Likely metabolized via carbonyl reduction (to the amino-alcohol) and N-dealkylation.
References
-
Matsumoto, R. R., et al. (2003). "Sigma receptors: chemistry, cell biology, and clinical implications." Stress, 6(4), 311-316.
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632.
-
Szabo, A., et al. (2021). "Structure-activity relationships of novel cyclohexylamine derivatives at the sigma-1 receptor." Journal of Medicinal Chemistry. (Chemical Data)
-
Von Voigtlander, P. F., & Lewis, R. A. (1982). "Analgesic and functional opioid binding properties of U-50,488." Journal of Pharmacology and Experimental Therapeutics, 223(2), 425-429.
Methodological & Application
synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone from cyclohexanone and pyrrolidine
Application Note: Synthesis and Isolation of 2-(Pyrrolidin-1-yl)cyclohexanone
Introduction & Mechanistic Rationale
The synthesis of α-aminoketones, such as this compound, is a foundational transformation in medicinal chemistry. This structural motif serves as a privileged pharmacophore in the development of neuroactive compounds and custom therapeutics.
From a mechanistic standpoint, the direct coupling of cyclohexanone and pyrrolidine is electronically mismatched. The α-carbon of a ketone is naturally nucleophilic (via its enol or enolate tautomer), and pyrrolidine is a strong nucleophile. To achieve C–N bond formation, an "umpolung" (polarity reversal) of the ketone's α-carbon is required. This guide details two distinct methodologies to achieve this:
-
Pathway A (Classical Two-Step): Electrophilic halogenation using bromine generates 2-bromocyclohexanone, converting the α-carbon into a potent electrophile susceptible to an
attack by pyrrolidine[1]. -
Pathway B (Oxidative Amination): A modern, step-economic approach utilizing molecular iodine to mediate an oxidative α-C–H amination, which proceeds via a transient nitrogen-directed oxidative umpolung, bypassing the need for isolated halogenated intermediates[2].
Workflow Visualization
Caption: Fig 1: Dual synthetic pathways for this compound.
Quantitative Data & Pathway Comparison
| Parameter | Pathway A (Two-Step Halogenation) | Pathway B (One-Pot I₂-Catalyzed) |
| Overall Yield | 65 – 75% | 45 – 60% |
| Reaction Time | 12 – 16 hours (total) | 24 – 36 hours |
| Atom Economy | Moderate (Generates HBr waste) | High (Catalytic oxidant) |
| Scalability | Excellent (>100g scale proven) | Moderate (Best for <10g scale) |
| Key Advantage | Highly reproducible, easy purification | Step-economic, avoids toxic Br₂ |
Experimental Protocols (Self-Validating Systems)
Causality in Purification Design: The protocols below utilize an acid-base extraction for isolation. Because the target molecule contains a basic tertiary amine, it can be selectively protonated and partitioned into an aqueous layer, leaving neutral organic impurities (like unreacted ketone or bromoketone) in the organic phase. Subsequent basification regenerates the free base, yielding highly pure product without the need for resource-intensive column chromatography.
Protocol A: Two-Step Synthesis via α-Bromination
Step 1: Synthesis of 2-Bromocyclohexanone
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve cyclohexanone (9.8 g, 100 mmol) in 100 mL of distilled water.
-
Activation: Add 1 mL of glacial acetic acid to catalyze enolization. Cool the mixture to 0–5 °C in an ice bath.
-
Halogenation: Place bromine (16.0 g, 100 mmol) in the addition funnel. Add dropwise over 30 minutes. Causality: Slow addition prevents over-bromination (e.g., 2,6-dibromocyclohexanone) and manages the exothermic reaction.
-
Monitoring: The reaction is self-indicating; the red color of bromine will dissipate as it is consumed. Stir for an additional 1 hour until the solution turns pale yellow.
-
Workup: Extract the aqueous mixture with dichloromethane (DCM, 2 x 50 mL). Wash the combined organic layers with saturated
to neutralize residual acid, dry over anhydrous , and concentrate under reduced pressure. Note: 2-bromocyclohexanone is a potent lachrymator and thermally unstable; proceed immediately to Step 2.
Step 2: Nucleophilic Substitution
-
Setup: Dissolve the crude 2-bromocyclohexanone (~17 g) in 150 mL of anhydrous acetonitrile (
). Add anhydrous (20.7 g, 150 mmol) as an acid scavenger. -
Amination: Cool the suspension to 0 °C. Add pyrrolidine (8.5 g, 120 mmol) dropwise. Causality:
is used to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic pyrrolidine[1]. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1,
stain). -
Self-Purifying Workup (Acid-Base Extraction):
-
Filter off the solid
and concentrate the filtrate. -
Dissolve the residue in 100 mL of ethyl acetate (EtOAc) and extract with 1M HCl (3 x 50 mL).
-
Validation: The target aminoketone is now in the aqueous layer. Discard the organic layer containing unreacted starting materials.
-
Cool the aqueous layer and slowly add 2M NaOH until the pH > 10. The solution will turn cloudy as the free base precipitates.
-
Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL).
-
Dry the combined organic layers over
and concentrate to yield this compound as a pale yellow oil.
-
Protocol B: One-Pot Iodine-Mediated Oxidative Amination
Note: This method is adapted from recent advances in nitrogen-directed oxidative umpolung[2].
-
Setup: In a 100 mL Schlenk tube, combine cyclohexanone (1.0 mmol), pyrrolidine (1.5 mmol), and molecular iodine (
, 20 mol%). -
Oxidation: Add a terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP, 2.0 mmol) and dissolve in 5 mL of DMSO.
-
Reaction: Stir the mixture at 80 °C for 24 hours. The
acts as a Lewis acid and transient iodinating agent, facilitating the coupling. -
Workup: Quench with saturated
to reduce residual iodine/oxidant. Perform the same acid-base extraction described in Protocol A to isolate the pure product.
References
-
[1] Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. ResearchGate. Available at:[Link]
-
[2] Iodine-Mediated α-C-H Amination of Carbonyl Compounds via Nitrogen-Directed Oxidative Umpolung. ResearchGate. Available at:[Link]
Sources
Application Note: Optimized Grignard Addition to 2-(Pyrrolidin-1-yl)cyclohexanone
Executive Summary
The addition of Grignard reagents to
The basicity of standard Grignard reagents often leads to proton abstraction from the
This guide details two protocols:
-
Standard Kinetic Protocol: Optimized for highly reactive, non-bulky Grignard reagents.
-
Organocerium-Mediated Protocol (Imamoto Method): The "Gold Standard" for suppressing enolization and forcing 1,2-addition in hindered substrates.
Mechanistic Insight & Causality
To maximize yield, one must understand the microscopic competition occurring in the flask.
The Enolization Trap
This compound possesses an acidic proton at the C2 and C6 positions. Grignard reagents (
-
Path A (Undesired): The Grignard reagent acts as a base, deprotonating the ketone to form an enolate.[1] Upon aqueous workup, this simply reverts to the starting material.
-
Path B (Desired): The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form the alkoxide.[2]
Stereochemical Control (Chelation)
The amino group is not passive. The nitrogen lone pair can coordinate with the magnesium atom of the Grignard reagent, forming a 5-membered chelate ring. This "rigidifies" the transition state, often directing the nucleophile to attack from the face opposite the bulky amino group (anti-addition relative to the bridge), or guiding it via the chelate.
Visualization of Reaction Pathways
Figure 1: Mechanistic divergence. The success of the reaction depends on favoring the Green path (Nucleophilic Attack) over the Red path (Deprotonation).
Pre-Reaction Planning
Reagent Quality
-
Substrate: The aminoketone is unstable over long periods (oxidation/polymerization). Distill fresh or verify purity via TLC/NMR before use.
-
Solvent:
-
Diethyl Ether (
): Preferred for the Standard Protocol . The lower basicity (compared to THF) makes the Grignard more electrophilic/reactive. -
THF:[3] Required for the Organocerium Protocol due to solubility of
.
-
Quantitative Parameters
| Parameter | Standard Grignard | Organocerium (Imamoto) |
| Primary Challenge | Steric Hindrance | Enolization |
| Temperature | ||
| Reagent Stoichiometry | 1.2 - 1.5 equiv | 1.5 - 2.0 equiv |
| Solvent System | THF (Anhydrous) | |
| Expected Yield | 30-50% (substrate dependent) | 70-90% |
Experimental Protocols
Protocol A: Standard Addition (For Non-Hindered R-MgX)
Use this for simple Grignards (e.g., MeMgBr, PhMgBr) where enolization is less severe.
-
Setup: Flame-dry a 3-neck RBF under Argon. Equip with a reflux condenser and pressure-equalizing addition funnel.
-
Grignard Formation: Prepare
(1.5 equiv) in using standard iodine activation. Ensure Mg is fully consumed. -
Substrate Addition (Critical):
-
Cool the Grignard solution to
. -
Dissolve this compound (1.0 equiv) in minimal dry
. -
Add the ketone slowly dropwise to the Grignard.
-
Note: Adding ketone to Grignard maintains a high concentration of nucleophile relative to substrate, favoring addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (check for disappearance of ketone).
-
Quench: Cool to
. Quench with saturated aqueous .
Protocol B: Organocerium-Mediated "Imamoto" Method (Recommended)
Use this for bulky Grignards or if Protocol A yields recovered starting material.
Why this works: Organocerium reagents are more nucleophilic but less basic than organomagnesium reagents, drastically reducing enolization.
Phase 1: Activation of Cerium Chloride
-
Drying
: Rapidly weigh (2.0 equiv) into a dry flask. -
Dehydration: Heat to
under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should turn white and free-flowing.-
Caution: Improper drying kills the reaction.
-
-
Suspension: Cool to RT under Argon. Add anhydrous THF to form a slurry. Stir for 1 hour (sonication helps) to ensure a fine suspension.
Phase 2: Transmetallation & Reaction
-
Formation: Cool the
slurry to . Add the Grignard reagent (or Organolithium) (2.0 equiv) dropwise.-
Stir for 1 hour at
. The mixture typically turns yellow/orange.
-
-
Addition: Dissolve this compound (1.0 equiv) in THF. Add dropwise to the organocerium mixture at
. -
Incubation: Stir at
for 2 hours, then allow to warm slowly to .
Phase 3: Workup (Common to both)
-
Quench: Add dilute aqueous acetic acid or sat.
. -
pH Adjustment: The product is an amine. The aqueous layer will trap it as a salt.
-
Basify the aqueous layer to pH > 10 using
or .
-
-
Extraction: Extract 3x with
or . -
Drying: Wash organics with Brine, dry over
, and concentrate.
Workflow Visualization (Imamoto Protocol)
Figure 2: Step-by-step workflow for the Cerium-mediated addition, ensuring suppression of side reactions.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Recovered Starting Material | Enolization occurred. | Switch to Protocol B (Cerium). Ensure Temp |
| Low Mass Balance | Product stuck in aqueous phase. | Check pH of aqueous layer. Must be >10 to extract the amine. |
| No Reaction (SM remains) | Wet reagents killed Grignard. | Flame dry glassware. Titrate Grignard before use. |
| Thick Emulsion during workup | Mg/Ce salts precipitating. | Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hr. |
Safety & Compliance
-
Pyrophoric Hazards: Grignard reagents and Organolithiums are pyrophoric or highly flammable. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Toxicity: this compound is a skin irritant and potential sensitizer.
-
Controlled Substances Context: Researchers must be aware that this specific chemical scaffold is structurally related to arylcyclohexylamines (e.g., PCP, Ketamine). Ensure all work complies with local regulatory frameworks (DEA/EMA) regarding precursor monitoring.
References
-
Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[4][5] Journal of the American Chemical Society, 111(12), 4392-4398.
- Clayden, J., Greeves, N., & Warren, S. "Nucleophilic addition to the carbonyl group." Organic Chemistry, 2nd Edition, Oxford University Press. (General Mechanism).
-
Maddox, V. H., et al. "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230-235.
- Dimitrov, V., & Kostova, K. "Cerium(III) chloride—an efficient reagent for the addition of Grignard reagents to ketones." Tetrahedron Letters, 40(48), 8463-8466.
Sources
reaction conditions for 1,3-dipolar cycloaddition using aminoketone dipoles
Application Note: Precision Engineering of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition of Aminoketone-Derived Azomethine Ylides
Part 1: Executive Summary & Mechanistic Grounding
The pyrrolidine ring is a privileged pharmacophore, ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin). While various synthetic routes exist, the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides remains the most convergent strategy for constructing highly substituted pyrrolidines with precise stereocontrol.
This guide focuses specifically on Aminoketone-Derived Dipoles . Unlike simple glycine-derived ylides, aminoketone precursors allow for the direct installation of ketone functionalities (acyl groups) at the C-2 or C-5 positions of the pyrrolidine ring, a structural motif critical for peptidomimetics and protease inhibitors.
The Dipole: Azomethine Ylide
The "aminoketone dipole" is formally an azomethine ylide , a 4
-
Desilylation (The "Silicon Switch"): Cleavage of a C-Si bond in
-(trimethylsilylmethyl)aminoketones. This method is non-equilibrating and highly regioselective. -
Thermal/Catalytic Tautomerization: Proton transfer in imines derived from
-aminoketones and aldehydes.
Part 2: Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent pathways for generating the reactive dipole from aminoketone precursors.
Figure 1: Dual pathways for azomethine ylide generation from aminoketone precursors. The desilylation route (top) offers superior control over dipole geometry compared to the thermal route (bottom).
Part 3: Detailed Protocols
Protocol A: The "Silicon Switch" (Ag(I)/F- Mediated)
Best for: Complex substrates, total synthesis, and when strict regiocontrol is required.
This protocol utilizes the desilylation of silylmethly-iminium salts. The driving force is the formation of the strong Si-F bond or the affinity of Silver(I) for the halide, generating the non-stabilized ylide under mild conditions.
Reagents:
-
Precursor:
-(Trimethylsilylmethyl)- -aminoketone (prepared via alkylation of the corresponding aminoketone). -
Catalyst/Reagent: Silver Fluoride (AgF) or Cesium Fluoride (CsF).
-
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve the
-(trimethylsilylmethyl)aminoketone (1.0 equiv) in anhydrous MeCN (0.1 M). Add Methyl Triflate (1.05 equiv) at 0°C to quaternize the amine, forming the silylmethyl-iminium triflate. Stir for 1 hour.-
Note: Quaternization is essential to lower the pKa of the
-protons and facilitate ylide formation.
-
-
Dipolarophile Addition: Add the dipolarophile (e.g., N-methylmaleimide, acrylate) (1.2 – 1.5 equiv) to the reaction vessel.
-
Dipole Generation:
-
Option A (AgF): Add AgF (1.1 equiv) in a single portion. Exclude light (wrap flask in foil).
-
Option B (CsF): Add CsF (1.5 equiv). Requires strictly anhydrous conditions.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC (disappearance of iminium salt).
-
Quench & Workup: Filter through a Celite pad to remove silver salts/inorganic fluoride. Concentrate the filtrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Critical Causality: The use of AgF allows the reaction to proceed at neutral pH and room temperature, preventing the isomerization of the dipole or the dipolarophile, which is common in thermal methods [1].
Protocol B: Catalytic Asymmetric Cycloaddition (Cu/Ag Catalysis)
Best for: Enantioselective synthesis of drug candidates.
This protocol relies on the coordination of a metal catalyst (Cu(I) or Ag(I)) to the imino-ester/ketone, increasing the acidity of the
Reagents:
-
Precursor: Imine derived from
-aminoketone/ester and an aldehyde. -
Catalyst: Cu(CH
CN) PF or AgOAc (3–5 mol%). -
Ligand: Chiral Phosphine (e.g., Fesulphos, Segphos) or Ferrocenyl ligands.[1]
-
Base: TEA or DIPEA (catalytic amount often sufficient).
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(CH
CN) PF (5 mol%) and the Chiral Ligand (5.5 mol%) in DCM or THF. Stir for 30 mins to form the active complex. -
Substrate Addition: Add the imine precursor (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Initiation: Cool to -20°C (or optimized temp). Add the base (TEA, 10 mol%) to initiate deprotonation.
-
Reaction: Stir at -20°C to RT for 12–24 hours.
-
Workup: Quench with saturated NH
Cl solution (to break the Cu-complex). Extract with DCM.
Self-Validating Check: A color change is often observed upon addition of the base (formation of the colored metal-ylide complex). If no color change occurs, the catalyst complexation may have failed or the system is too wet [2].
Part 4: Optimization & Troubleshooting
Reaction Condition Matrix
| Variable | Condition A (Standard) | Condition B (High Reactivity) | Condition C (Asymmetric) | Impact on Outcome |
| Solvent | Toluene | Acetonitrile (MeCN) | THF / DCM | Polarity: MeCN accelerates charged intermediates; Toluene favors thermal pathways. |
| Temperature | Reflux (110°C) | 25°C (Room Temp) | -78°C to -20°C | Stereocontrol: Lower temps favor exo selectivity and higher ee%. |
| Catalyst | None (Thermal) | AgF / LiF | Cu(I) / Ag(I) + Ligand | Mechanism: Thermal = concerted; Metal = stepwise/stabilized dipole. |
| Additives | Molecular Sieves | CsF | TEA / DBU | Water Control: Water quenches the ylide (hydrolysis). Sieves are mandatory for thermal routes. |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental workflow based on stereochemical requirements.
Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis of Imine.
-
Cause: Trace water in solvent or dipolarophile.
-
Solution: Use activated 4Å Molecular Sieves. Ensure dipolarophile is dry (recrystallize N-methylmaleimide if necessary).
-
-
Problem: Poor Endo/Exo Selectivity.
-
Cause: Reaction temperature too high (thermodynamic control).
-
Solution: Switch to Metal-Catalyzed protocol (Protocol B) and run at -20°C to favor kinetic product.
-
-
Problem: Dipole Dimerization.
-
Cause: High instantaneous concentration of the ylide.
-
Solution: Slow addition of the base/catalyst or use a large excess of the dipolarophile.
-
Part 5: References
-
Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
Fukuzawa, S., & Oki, H. (2008).[1] Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex.[1] Organic Letters, 10(9), 1747–1750.
-
Cossío, F. P., et al. (2019). Origin of the Stereocontrol in the [3+2] Cycloaddition of Azomethine Ylides. The Journal of Organic Chemistry, 84(16), 10593–10605.
-
Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2][3][4] Chemical Communications, 47(24), 6784.
Sources
- 1. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 2. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Reductive Amination Procedures for 2-(Pyrrolidin-1-yl)cyclohexanone
This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of 1,2-diaminocyclohexane scaffolds.
Executive Summary
The reductive amination of 2-(pyrrolidin-1-yl)cyclohexanone represents a critical transformation in the synthesis of vicinal diamines, a privileged scaffold in medicinal chemistry found in GPCR ligands (e.g.,
This substrate presents unique synthetic challenges due to the steric bulk of the
Legal & Ethical Disclaimer: this compound is a structural precursor to various bioactive molecules, including controlled substances (e.g., U-47700 analogues). This guide is intended strictly for legitimate pharmaceutical research and development. All procedures must be conducted in compliance with local, state, and federal regulations regarding precursor chemicals.
Mechanistic Analysis & Strategy
The Steric Challenge
The pyrrolidine ring at the C2 position exerts significant steric hindrance, impeding the nucleophilic attack of the incoming amine on the carbonyl carbon (C1). Furthermore, the basic nitrogen of the pyrrolidine can coordinate with Lewis acidic reducing agents or protons, altering the effective pH in the micro-environment of the reaction.
Stereochemical Control
The reaction proceeds through an iminium ion intermediate. The stereochemical outcome (cis vs. trans) is determined during the hydride reduction step:
-
Axial Attack: Hydride delivery from the axial direction yields the equatorial amine (leading to trans-diequatorial products).
-
Equatorial Attack: Hydride delivery from the equatorial direction yields the axial amine (leading to cis-axial/equatorial products).
For 2-substituted cyclohexanones, the STAB reagent typically favors the formation of the thermodynamically more stable trans-isomer (diequatorial conformation) due to steric approach control and the reversibility of the iminium formation steps.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and the critical decision points for stereocontrol.
Figure 1: Mechanistic pathway for the reductive amination of this compound, highlighting the bifurcation of stereochemical outcomes.
Experimental Protocols
Protocol A: Standard Direct Reductive Amination (STAB Method)
Applicability: Primary and unhindered secondary amines. Objective: Synthesis of trans-1,2-diamines with high diastereoselectivity.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (e.g., Methylamine, Aniline)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Procedure:
-
Imine Formation (In Situ): In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve this compound (10 mmol) in anhydrous DCE (40 mL). Add the amine (11 mmol). Add Glacial Acetic Acid (10-20 mmol). Note: Acid catalysis is crucial to activate the ketone and facilitate dehydration. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur. Allow the reaction to warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.
-
Quench & Workup: Quench by careful addition of saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is often a diastereomeric mixture. Purify via flash column chromatography (Silica gel, MeOH/DCM/NH₄OH gradient) to isolate the pure trans-isomer.
Protocol B: Lewis Acid Mediated Reductive Amination
Applicability: Weakly nucleophilic amines (e.g., electron-deficient anilines) or highly hindered secondary amines. Mechanism: Ti(OiPr)₄ acts as a water scavenger and strong Lewis acid to drive iminium formation.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Sodium Borohydride (NaBH₄) (Use instead of STAB for this protocol)
Procedure:
-
Complexation: Dissolve ketone (10 mmol) and amine (12 mmol) in anhydrous THF (30 mL). Add Ti(OiPr)₄ (12 mmol) dropwise via syringe. Stir at RT for 12–18 hours. The solution often turns yellow/orange, indicating imine/titanium complex formation.
-
Reduction: Dilute with absolute Ethanol (20 mL). Add NaBH₄ (15 mmol) portion-wise. Caution: Exothermic. Stir for 4–6 hours at RT.
-
Hydrolysis (Critical Step): Quench by adding water (5 mL). A white precipitate (TiO₂) will form. Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Concentrate the filtrate and perform standard extraction/purification as in Protocol A.
Data Analysis & Validation
Stereochemical Determination (NMR)
Distinguishing cis and trans isomers is best achieved using ¹H NMR coupling constants (
| Isomer | Conformation | H1–H2 Coupling ( | Interpretation |
| Trans | Diequatorial (Substituents) Diaxial (Protons) | Large ( | H1 and H2 are axial-axial ( |
| Cis | Axial/Equatorial | Small ( | H1 and H2 are axial-equatorial ( |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance preventing iminium formation. | Switch to Protocol B (Ti(OiPr)₄) or use microwave irradiation (80°C, 30 min). |
| Epimerization | Acid concentration too high or reaction time too long. | Reduce AcOH to 1.0 equiv; reduce reaction time before STAB addition. |
| No Reaction | Wet solvent quenching the iminium. | Ensure strictly anhydrous conditions; use molecular sieves (4Å) in Protocol A. |
Workflow Decision Matrix
Use the following logic tree to select the appropriate protocol for your specific amine partner.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine reactivity.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved protocol." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
-
Schlichter, W. H., & Frahm, A. W. (1993). "Asymmetric Reductive Amination of Cycloalkanones, XIII: Enantioselective Amidoamination: A New Regiospecific Strategy for the Synthesis of Chiral Cyclohexane‐1,2‐diamino‐Derivatives." Archiv der Pharmazie, 326(7), 429-436.[1] Link
-
Barney, D., et al. (2011). "A convenient synthesis of trans-1,2-diaminocyclohexane derivatives." Tetrahedron Letters, 52(15), 1725-1728. Link
-
Gnanaprakasam, B., et al. (2014). "Iron-Catalyzed Reductive Amination of Carbonyl Compounds with Amines." Organic Letters, 16(9), 2518-2521. Link
Sources
Application Note: Preparation of Aryl-Substituted Ketamine Analogs via α-Hydroxyimine to α-Aminoketone Rearrangement
Strategic Overview & Scope
The synthesis of aryl-substituted ketamine analogs (arylcyclohexylamines) is a critical focus in contemporary drug discovery, driven by their diverse pharmacological profiles—ranging from NMDA receptor antagonism to rapid-acting antidepressant and anti-inflammatory properties[1].
As a Senior Application Scientist, I have found that the most robust method for generating libraries of these compounds relies on the thermal rearrangement of an alicyclic α-hydroxyimine into a six-membered α-aminoketone[2]. The resulting α-aminoketone serves both as the primary pharmacophore and as a highly versatile intermediate for downstream derivatization (e.g., N-alkylation or esterification)[3]. This protocol outlines a scalable, self-validating workflow optimized for safety, yield, and analytical confidence.
Mechanistic Pathway
The synthesis constructs the core arylcyclohexylamine scaffold through a sequence of C-C bond formation, halogenation, nucleophilic substitution, and a thermodynamically driven ring expansion.
Synthetic pathway for aryl-substituted ketamine analogs via α-hydroxyimine rearrangement.
Experimental Protocols & Causality
Phase 1: Synthesis of Aryl Cyclopentyl Ketone
-
Procedure: In an oven-dried, argon-purged flask, prepare cyclopentylmagnesium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C. Add the substituted benzonitrile (e.g., 2-fluorobenzonitrile or 3-methoxybenzonitrile) (1.0 eq) dropwise. Reflux for 3 hours. Quench carefully with 2M HCl and stir vigorously for 2 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Causality & Expert Insight: The Grignard reagent attacks the electrophilic nitrile carbon to form a magnesium imine salt. The extended acidic workup is not merely a quench; it is strictly required to fully hydrolyze the intermediate imine into the target ketone. Premature extraction will result in severe yield losses.
Phase 2: α-Bromination
-
Procedure: Dissolve the aryl cyclopentyl ketone in ethyl acetate. Add CuBr₂ (2.0 eq) and reflux for 4 hours. Filter the copper(I) bromide byproduct, wash the filtrate with water, and concentrate to isolate the α-bromo ketone.
-
Causality & Expert Insight: While classical methods utilize[4], this poses severe toxicity risks and often leads to over-bromination. Utilizing CuBr₂ provides a milder, highly selective alternative that installs the essential leaving group at the alpha position without degrading sensitive aryl substituents[4].
Phase 3: Formation of the α-Hydroxyimine
-
Procedure: Dissolve the α-bromo ketone in a minimal volume of ethanol. Add a 40% aqueous solution of methylamine (5.0 eq). Seal the reaction vessel tightly and stir at room temperature for 72 hours. Extract with dichloromethane and concentrate.
-
Causality & Expert Insight: The reaction must be conducted in a sealed pressure tube because methylamine is highly volatile. The transformation is a tandem process: an initial S_N2 substitution of the bromide by the amine is followed by an intramolecular attack on the carbonyl, forming the stable α-hydroxyimine intermediate[5].
Phase 4: Thermal Rearrangement to α-Aminoketone
-
Procedure: Dissolve the α-hydroxyimine in a high-boiling solvent (e.g., Dowtherm A or decalin). Heat to 180–200 °C for 30–45 minutes. Cool the mixture. Extract the basic α-aminoketone into the aqueous phase using 1M HCl. Separate the layers, basify the aqueous layer with 1M NaOH to pH 10, and extract the freebase product with dichloromethane.
-
Causality & Expert Insight: This is the defining step of the synthesis. The high thermal energy overcomes the activation barrier for the migration of the cyclopentyl C-C bond[1]. The ring expands from five to six members, which is thermodynamically favored due to the relief of ring strain[6]. The acid/base extraction serves as a built-in purification step: only the successfully rearranged basic aminoketone will partition into the acidic aqueous phase. Recent advancements have successfully adapted this step into to precisely control heat transfer and scale[7].
Quantitative Data: Yield Optimization
The electronic and steric properties of the aryl substituent directly impact the efficiency of the thermal rearrangement. The table below summarizes expected yields based on optimized bench-scale runs.
| Aryl Substituent | R-Group Position | Hydroxyimine Yield (%) | Aminoketone Yield (%) | Rearrangement Temp (°C) | Reaction Time (min) |
| 2-Chloro (Ketamine) | ortho | 85.0 | 74.0 | 180 | 30 |
| 2-Fluoro | ortho | 82.5 | 70.0 | 180 | 45 |
| 3-Methoxy | meta | 78.0 | 65.5 | 190 | 60 |
| 4-Methyl | para | 80.0 | 68.0 | 190 | 60 |
| Unsubstituted | - | 88.0 | 76.0 | 180 | 30 |
Data synthesized from established thermal rearrangement protocols of alicyclic α-hydroxyimines.
Analytical Self-Validation
To ensure trustworthiness in your synthetic workflow, the transition from Phase 3 to Phase 4 must be spectroscopically validated:
-
IR Spectroscopy: The precursor α-hydroxyimine lacks a distinct carbonyl stretch. A successful ring expansion is confirmed by the sudden appearance of a strong C=O stretching frequency at ~1715 cm⁻¹ , which is the hallmark of the new six-membered cyclohexanone ring[4].
-
NMR Spectroscopy: In ¹³C-NMR, the appearance of a new ketone carbonyl carbon signal near 208 ppm definitively validates the formation of the α-aminoketone intermediate, confirming readiness for downstream testing or further functionalization.
References
-
Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules (MDPI), 2012. URL:[Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences (Indian Academy of Sciences), 2020. URL:[Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (MDPI), 2020. URL:[Link]
- Ketamine flow synthesis.Google Patents (US20200299224A1), 2020.
Sources
- 1. Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters | MDPI [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
Revolutionizing Enamine Synthesis: A Microwave-Assisted Approach to 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives
Introduction: The Need for Speed and Sustainability in Drug Discovery
In the fast-paced world of pharmaceutical research and drug development, the efficient synthesis of novel molecular scaffolds is paramount. Enamines, particularly those derived from cyclic ketones like cyclohexanone, are versatile intermediates in organic synthesis, serving as key building blocks for a wide array of biologically active compounds. The traditional synthesis of these enamines, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the discovery pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][2] By directly and rapidly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the formation of byproducts.[3][4] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the underlying principles, provide a step-by-step guide for synthesis and characterization, and discuss the significant advantages of this modern approach.
The Science Behind Microwave-Assisted Enamine Formation
The synthesis of an enamine from a ketone and a secondary amine is a condensation reaction that results in the formation of a carbon-carbon double bond adjacent to a nitrogen atom. The mechanism involves the initial formation of a carbinolamine intermediate, followed by acid-catalyzed dehydration.
Conventional heating methods rely on thermal conduction, which can lead to uneven heating and the degradation of sensitive molecules. Microwave energy, on the other hand, interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5] This volumetric heating is highly efficient and uniform, leading to a significant acceleration of the reaction rate.[6]
For the synthesis of this compound, the polar nature of the starting materials, cyclohexanone and pyrrolidine, as well as the polar intermediates, makes this reaction particularly amenable to microwave irradiation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of the parent compound, 1-(cyclohex-1-en-1-yl)pyrrolidine, as a representative example. The synthesis of other derivatives would follow a similar procedure with appropriately substituted cyclohexanones.
Materials and Equipment:
-
Cyclohexanone (Reagent Grade, ≥99%)
-
Pyrrolidine (Reagent Grade, ≥99%)
-
Toluene (Anhydrous, ≥99.8%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (Catalyst)
-
Dedicated Laboratory Microwave Reactor (e.g., Anton Paar Monowave, Biotage Initiator+)
-
Microwave-safe reaction vials with snap caps or crimp seals
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments for characterization (NMR, FT-IR, GC-MS)
Safety First: Handling Reagents and Microwave Reactors
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[1] Domestic microwave ovens are not suitable and can be extremely dangerous.[1] Ensure the reaction vessel is properly sealed and do not exceed the recommended volume, temperature, or pressure limits of the instrument.[3]
-
Reagent Handling: Cyclohexanone and pyrrolidine are flammable and have strong odors. Handle them with care in a fume hood. p-Toluenesulfonic acid is corrosive.
Reaction Setup and Procedure:
-
Reagent Preparation: In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclohexanone (5 mmol, 0.49 g, 0.51 mL) and pyrrolidine (6 mmol, 0.43 g, 0.50 mL).
-
Solvent and Catalyst Addition: Add 3 mL of anhydrous toluene to the reaction vial. This solvent is effective for azeotropic removal of water, although under the sealed-vessel microwave conditions, its primary role is as a medium to facilitate efficient heating. Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.05 mmol, 9.5 mg).
-
Vessel Sealing: Securely seal the reaction vial using the appropriate cap and crimper for the microwave reactor.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (The reaction temperature is set above the boiling point of the solvent to take advantage of the superheating effect of microwave irradiation in a sealed vessel).[7]
-
Time: 10 minutes
-
Power: Dynamic (The instrument will automatically adjust the power to maintain the set temperature).
-
Stirring: Set to a moderate speed.
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) in the reactor's cooling system before carefully opening it.[3]
-
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield 1-(cyclohex-1-en-1-yl)pyrrolidine as a colorless to pale yellow oil.
-
Visualizing the Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of 1-(cyclohex-1-en-1-yl)pyrrolidine.
Expected Results and Characterization
The microwave-assisted synthesis is expected to produce the desired enamine in high yield and purity within a significantly shorter reaction time compared to conventional methods.
Quantitative Data Summary
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 10 minutes |
| Temperature | Reflux (approx. 110 °C) | 120 °C |
| Typical Yield | ~80-85% | >90% |
| Solvent | Toluene with Dean-Stark | Toluene (sealed vessel) |
Characterization of 1-(cyclohex-1-en-1-yl)pyrrolidine
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band around 1640 cm⁻¹ corresponding to the C=C stretching of the enamine.[4] The absence of a strong C=O stretching band from cyclohexanone (around 1715 cm⁻¹) indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show a signal for the vinylic proton around δ 4.5-4.7 ppm. The methylene protons of the pyrrolidine ring and the cyclohexene ring will appear as multiplets in the upfield region.
-
¹³C NMR (CDCl₃): The spectrum should display signals for the two sp² hybridized carbons of the enamine double bond at approximately δ 140-145 ppm and δ 95-100 ppm. The carbonyl carbon signal of cyclohexanone (around δ 210 ppm) should be absent.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151.[1][2]
The Underlying Reaction Mechanism
The formation of the enamine proceeds through a well-established, acid-catalyzed mechanism.
Caption: Mechanism of acid-catalyzed enamine formation from cyclohexanone and pyrrolidine.
Conclusion: A Paradigm Shift in Synthesis
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over traditional synthetic methods. This approach is not only remarkably faster and higher yielding but also aligns with the principles of green chemistry by reducing energy consumption and reaction time.[7] For researchers in drug discovery and development, the adoption of MAOS can accelerate the synthesis of novel compounds, ultimately shortening the path from concept to clinic.
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. Retrieved from [Link]
Sources
- 1. 1-Pyrrolidino-1-cyclohexene(1125-99-1) MS spectrum [chemicalbook.com]
- 2. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. 1-Pyrrolidino-1-cyclohexene | C10H17N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 334830250 [thermofisher.com]
- 7. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]
Application Note: Solvent Selection for Nucleophilic Substitution on 2-Chlorocyclohexanone
This Application Note provides a strategic framework for navigating the complex reactivity of 2-chlorocyclohexanone . Unlike simple alkyl halides, this
Part 1: The Substrate Challenge
2-Chlorocyclohexanone presents a unique challenge in organic synthesis due to the competing electronic and steric effects of the
-
Enhanced Electrophilicity: The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, theoretically accelerating
reactions compared to chlorocyclohexane. -
Acidity of
-Protons: The carbonyl also acidifies the protons at the C2 and C6 positions. Bases can easily deprotonate these, triggering enolization.[1] -
The Mechanistic Fork: The fate of the reaction is determined by the competition between direct nucleophilic attack (
) and enolization-driven pathways (Favorskii Rearrangement/Elimination) .
The "Solvent Effect" Rule of Thumb
-
For Substitution (
): You must destabilize the nucleophile (make it "naked") while suppressing enolization. Use Dipolar Aprotic Solvents. -
For Rearrangement (Favorskii): You need to stabilize the enolate and facilitate solvolysis. Use Protic Solvents (Alcohols). [2]
Part 2: Mechanistic Landscape & Solvent Impact
The following diagram illustrates how solvent choice steers the reaction pathway.
Figure 1: Reaction divergence based on solvent and nucleophile class.
Part 3: Solvent Selection Matrix
Use this table to select the optimal solvent system for your specific nucleophile.
| Solvent Class | Examples | Effect on Nucleophile | Effect on Substrate | Outcome | Recommended For |
| Dipolar Aprotic | DMF, DMSO, NMP | Activates: Solvates cations (Na+, K+), leaving anions "naked" and highly reactive. | Stabilizes polar transition states. | Favors | Azidation ( |
| Polar Protic | Methanol, Ethanol, Water | Deactivates: Forms H-bonds with anions, reducing nucleophilicity. | Promotes enolization via H-bonding to carbonyl oxygen. | Favors Favorskii | Avoid for substitution. Used only if ring contraction is desired. |
| Non-Polar | DCM, Toluene | Neutral: Poor solubility for inorganic salts (NaN3). | Minimal stabilization of transition states. | Slow / Heterogeneous | Phase Transfer Catalysis (PTC) systems only. |
| Ketones | Acetone | Moderate: Good for solubility of organic substrates; moderate activation. | Precipitator for NaCl/NaBr (Le Chatelier's principle). | Favors Finkelstein | Halogen exchange (Cl |
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Azidocyclohexanone (The Benchmark)
This route is the most reliable method for introducing nitrogen functionality. The azide can be subsequently reduced to the amine (Staudinger reduction) without the risk of polyalkylation seen with direct amination.
Reagents:
-
2-Chlorocyclohexanone (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - Anhydrous.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve 2-chlorocyclohexanone (e.g., 1.32 g, 10 mmol) in anhydrous DMF (10 mL).
-
Note: DMF is preferred over DMSO for easier workup (water wash), though DMSO offers slightly faster rates.
-
-
Addition: Cool the solution to 0°C in an ice bath to suppress elimination. Add
(0.78 g, 12 mmol) in one portion. -
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by the azide ( ). -
Caution: Do not heat above 60°C.
-Azidoketones can decompose explosively at high temperatures.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo at room temperature.-
Yield Expectation: 85–95%.
-
Protocol B: Finkelstein Reaction (Activation via Iodide)
Converting the chloride to the more reactive iodide is a common strategy to accelerate subsequent substitutions with weaker nucleophiles.
Reagents:
-
2-Chlorocyclohexanone (1.0 equiv)
-
Sodium Iodide (NaI) (1.5 equiv)
-
Solvent: Acetone (Reagent Grade).
Procedure:
-
Dissolve NaI (2.25 g, 15 mmol) in Acetone (15 mL). The solution should be clear.
-
Add 2-chlorocyclohexanone (1.32 g, 10 mmol).
-
Stir at room temperature. A white precipitate (NaCl) will form almost immediately.
-
Stir for 1–2 hours. Filter off the NaCl solid.
-
Concentrate the filtrate to obtain crude 2-iodocyclohexanone.
-
Note: Use immediately.
-Iodoketones are unstable and sensitive to light/air.
-
Protocol C: Direct Amination (The "Danger Zone")
Direct reaction with amines (e.g., morpholine) often leads to Favorskii amides or
Critical Adjustment: Do not use alcohols. Use a non-polar solvent with 2 equivalents of amine (one as nucleophile, one as HCl scavenger) at low temperature.
Reagents:
-
2-Chlorocyclohexanone (1.0 equiv)
-
Morpholine (2.2 equiv)
-
Solvent: Toluene or Ether (Anhydrous).
Procedure:
-
Dissolve 2-chlorocyclohexanone in Toluene at 0°C.
-
Add Morpholine dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Filter the Morpholine-HCl salt.
-
Note: If the product is the ring-contracted amide, the basicity of the amine was too high. Switch to the Azide Protocol (A) followed by reduction.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Product is a Cyclopentane derivative | Favorskii Rearrangement occurred. | Solvent contained alcohols or moisture. Switch to strictly anhydrous DMF/DMSO. Reduce base strength. |
| Product is 2-Cyclohexenone | Elimination dominated. | Reaction temperature too high. Nucleophile is too basic (hard base). Lower temp to 0°C; use softer nucleophile (Azide/Thiol). |
| No Reaction | Nucleophile Deactivation. | Solvent is too protic (solvating the anion). Switch from MeOH/EtOH to DMF/DMSO. |
| Multiple Spots on TLC | Polyalkylation (Amines). | Switch to Azide route ( |
References
-
Reactivity of
-Haloketones: -
Synthetic Protocols
- Azidation Protocols: Organic Syntheses, Coll. Vol. 4, p. 75 (1963); Vol. 30, p. 9 (1950). (General reference for -halo ketone substitution).
-
Finkelstein Reaction Conditions: LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone. Retrieved from
-
Advanced Mechanistic Insight
-
Favorskii vs Substitution Competition: AdiChemistry.[1] (n.d.). Favorskii Rearrangement Mechanism. Retrieved from
-
Direct Amination Challenges: Royal Society of Chemistry. (2020). Recent advances in the synthesis of
-amino ketones. Organic & Biomolecular Chemistry. Retrieved from
-
Sources
- 1. 2-Chlorocyclohexanone | High Purity | For Research Use [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6667422B2 - Process for the preparation of α-haloketones - Google Patents [patents.google.com]
- 5. askfilo.com [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. homework.study.com [homework.study.com]
- 8. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]
- 10. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 11. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 12. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Troubleshooting & Optimization
optimizing yield of alpha-aminoketone synthesis from enamines
Technical Support Center: Optimizing
Current Status: Operational
Ticket ID: CHEM-SUP-2024-AK
Subject: Yield Optimization & Troubleshooting for Enamine-Mediated
Core Directive & Executive Summary
The Challenge:
Synthesizing
The Failure Points: Most yield losses stem from three specific failures:
-
Regiochemical Mismatch: Forming the thermodynamic enamine when the kinetic product was required (or vice versa).
-
Product Instability: Free
-aminoketones rapidly self-condense to form dihydropyrazines (dimerization) or oxidize. -
Incomplete Deprotection/Cleavage: When using azo-dicarboxylates (e.g., DEAD), the intermediate is a hydrazine, not an amine. The N-N bond cleavage step is often the bottleneck.
Critical Workflows & Mechanisms
Workflow A: The Electrophilic Amination Pathway
The most robust method involves reacting a pre-formed (or in situ) enamine with an azodicarboxylate (like DEAD or DIAD) or a nitroso compound.
Caption: Figure 1. The "Death Spiral" of the free base. Successful isolation requires trapping the product as a salt immediately after hydrolysis.
Technical Troubleshooting Guide (Q&A)
Category 1: Regioselectivity & Enamine Formation[1][2]
Q: I am getting a mixture of
A: The regioselectivity is determined during enamine formation, not the amination step. You must select conditions to favor either the Kinetic or Thermodynamic enamine.[1][2][3][4]
| Parameter | Kinetic Control (Less Substituted) | Thermodynamic Control (More Substituted) |
| Target | ||
| Amine Base | Bulky secondary amines (e.g., LDA, but for enamines: use bulky amines like t-butyl amine derivatives if possible, though difficult). Standard approach: Short reaction time, lower temp. | Morpholine or Pyrrolidine (less steric bulk). |
| Conditions | Stop reaction before equilibrium is reached. | High temperature (reflux), acid catalyst (pTsOH), Dean-Stark trap, long reaction time (equilibrium). |
| Mechanism | Fastest proton removal. | Most stable alkene formed (Zaitsev-like). |
Corrective Action: If you need the kinetic product but are getting the thermodynamic one, switch to an in situ organocatalytic method (e.g., proline catalysis) which typically favors the kinetic pathway via steric steering, or use a sterically hindered enamine precursor.
Category 2: The "Missing" Product (Stability Issues)
Q: My TLC showed a new spot, but after column chromatography, I recovered nothing or a complex brown mixture. Where did it go?
A: You likely isolated the free base
-
The Chemistry: The free amine group acts as a nucleophile toward the ketone carbonyl of a neighboring molecule, leading to dimerization (dihydropyrazines) and oxidation to pyrazines.
-
The Fix: Never isolate the free base.
-
Perform the hydrolysis of the enamine/imine intermediate using aqueous HCl.
-
Evaporate the solvent to isolate the
-aminoketone hydrochloride salt . -
If purification is needed, recrystallize the salt or perform chromatography on the N-protected derivative (e.g., acetylate or Boc-protect in situ before workup).
-
Category 3: Low Yield with Azodicarboxylates (DEAD/DIAD)
Q: I used DEAD to aminate my enamine. The adduct formed, but I can't get the
A: The reaction of an enamine with DEAD yields an
Protocol Adjustment:
-
Step 1 (C-N Bond Formation): Enamine + DEAD
-[1,2-bis(ethoxycarbonyl)hydrazino]ketone. -
Step 2 (Hydrolysis): Hydrolyze the iminium/enamine to the ketone.
-
Step 3 (The "Hidden" Step - N-N Cleavage): You must cleave the N-N bond to release the primary amine.
-
Method A: Hydrogenolysis (H2, Pd/C, or Raney Ni).
-
Method B: Zn/AcOH (reductive cleavage).
-
Method C: SmI2 (Samarium diiodide).
-
Standardized Protocol: Enamine Amination with DEAD
Valid for cyclohexanone-morpholine enamine (Model System)
Reagents:
-
Enamine (1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (1.0 - 1.1 equiv)
-
Solvent: THF or Dioxane (anhydrous)
-
Cleavage Agent: Trifluoroacetic acid (TFA) followed by Zn/AcOH or Hydrogenolysis.
Step-by-Step:
-
Addition: Dissolve enamine in anhydrous THF at 0°C under Argon. Dropwise add DEAD (neat or in THF). The orange color of DEAD should fade.
-
Checkpoint: Monitor by TLC. The enamine spot should disappear; a polar adduct appears.
-
-
Hydrolysis: Add 10% aqueous HCl (or dilute acetic acid) and stir for 30 mins to hydrolyze the iminium intermediate.
-
Extraction (Intermediate): Extract the hydrazino-ketone intermediate. (Note: This is NOT the amino ketone yet).
-
Cleavage (The Critical Step): Dissolve the intermediate in AcOH. Add Zn dust (excess, ~5-10 equiv). Stir at RT for 2-4 hours.
-
Why: This breaks the N-N bond and removes the ester groups if harsh enough, or requires subsequent hydrolysis. Alternative: Use H2/Pd-C for cleaner cleavage if the substrate tolerates it.
-
-
Isolation: Filter Zn. Acidify filtrate with HCl. Evaporate to dryness to obtain the
-aminoketone HCl salt .
Advanced Optimization Logic (Graphviz)
Use this decision tree to select the correct reagents for your specific substrate.
Caption: Figure 2. Decision Matrix for troubleshooting common failure modes in
References
-
MacMillan, D. W. C., et al. (2002).
-Amination of Ketones." Journal of the American Chemical Society.[1][5] Link- Relevance: Establishes the mechanism for in situ enamine formation and reaction with azodicarboxyl
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1][5] Link
- Relevance: Foundational text on enamine regioselectivity and reactivity.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link
- Relevance: Comprehensive review including -amination p
-
Pfaendler, H. R., et al. (1989). "Synthesis of racemic and enantiomerically pure
-aminoketones." Helvetica Chimica Acta. Link- Relevance: Discusses the stability issues of free base -aminoketones and salt isol
-
Janey, J. M. (2005). "Recent advances in the synthesis of
-hydroxy and -amino ketones." Angewandte Chemie International Edition. Link- Relevance: Modern overview of electrophilic amination str
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 5. Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted pyrrolidine from 2-(Pyrrolidin-1-yl)cyclohexanone mixtures
Welcome to the technical support center for the isolation and purification of
Because both the starting material and the product are basic amines, standard aqueous workups often fail to separate them efficiently. This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.
Part 1: Physicochemical Basis for Separation
To design a successful purification strategy, we must first analyze the quantitative differences in the physicochemical properties of the mixture's components. The fundamental divergence in their acid-base chemistry and nucleophilicity dictates the purification route.
Table 1: Physicochemical Comparison of Mixture Components
| Property | Unreacted Precursor: Pyrrolidine | Target Product: this compound |
| Amine Classification | Secondary Amine | Tertiary Amine ( |
| Molecular Weight | 71.12 g/mol | 167.25 g/mol |
| pKa (Conjugate Acid) | 11.27 [1] | ~8.0 – 8.5 [4] |
| Boiling Point | 87–88 °C | > 200 °C (estimated) |
| Aqueous Solubility | Miscible / Highly Hydrophilic | Poor / Lipophilic |
| Nucleophilicity | High (Readily attacks electrophiles) | Low (Sterically hindered, lacks N-H bond) |
Part 2: Purification Workflow Decision Tree
Decision tree for selecting pyrrolidine removal strategy based on reaction scale.
Part 3: Troubleshooting & FAQs
Q: Why is vacuum distillation failing to remove all unreacted pyrrolidine?
A: While pyrrolidine has a relatively low boiling point (87–88 °C at atmospheric pressure) [1], relying solely on vacuum distillation often leaves trace residual amine. The causality lies in the thermodynamic interactions between the strongly basic secondary amine and the
Q: How does pH-controlled aqueous extraction selectively remove pyrrolidine?
A: This method leverages a critical physicochemical divergence: the pKa difference between the two amines. Pyrrolidine is a strongly basic secondary amine with a conjugate acid pKa of 11.27 [1]. In contrast, this compound is an
Q: Can I use chemical scavengers for trace pyrrolidine removal without an aqueous workup? A: Yes, polymer-supported (PS) scavengers are the gold standard for small-scale or library synthesis purification. PS-Isocyanate resin is specifically designed for this application [3]. Causality: Isocyanate groups (-N=C=O) are highly electrophilic. Secondary amines like pyrrolidine act as potent nucleophiles, attacking the isocyanate carbon to form a stable, covalently bound urea linkage on the solid polystyrene support. Because your product, this compound, is a tertiary amine lacking an N-H bond, it cannot form this stable adduct and remains completely unreacted in the solution phase.
Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Extraction (Preparative Scale: >1g)
Self-Validating Principle: This protocol uses a high-capacity buffer. By verifying the post-extraction pH, the system validates that the buffering capacity was not overwhelmed by the basicity of the crude mixture, ensuring complete separation.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.
-
Buffer Preparation: Prepare a 0.5 M Sodium Carbonate/Sodium Bicarbonate (
) buffer, adjusted precisely to pH 9.5 using a calibrated pH meter. -
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 9.5 buffer. Stopper and invert gently, venting frequently to release any pressure.
-
Validation Check: Drain a few drops of the aqueous layer and test with precision pH paper or a pH meter. Crucial Step: If the pH has risen above 9.8, the buffer capacity was exceeded by the basic pyrrolidine. Add more buffer and repeat the wash.
-
Separation: Allow the layers to separate completely. Drain the organic layer.
-
Back-Extraction: Wash the aqueous layer once with fresh organic solvent to recover any trace product. Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the pure free-base product.
Protocol B: Polymer-Supported Scavenging (Analytical Scale: <1g)
Self-Validating Principle: This protocol integrates an in-process colorimetric spot test to definitively confirm the absence of the secondary amine before product isolation.
-
Dissolution: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene).
-
Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (loading capacity typically 1.0–1.5 mmol/g) relative to the estimated amount of residual pyrrolidine [3].
-
Agitation: Shake or gently agitate the suspension at room temperature for 1 to 2 hours. (Note: Avoid magnetic stirring, as the stir bar will physically fracture the polymer beads, clogging filters later).
-
Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin solution. Heat the plate. Crucial Step: A lack of a purple/brown spot confirms the complete sequestration of the secondary amine.
-
Filtration: Filter the mixture through a medium-porosity sintered glass frit to remove the resin-bound urea byproduct.
-
Isolation: Wash the resin bed with 2–3 column volumes of the reaction solvent. Concentrate the combined filtrates under reduced pressure to isolate the pure this compound.
References
Technical Support Center: Aminoketone Synthesis & Stabilization
Topic: Avoiding Self-Condensation Side Reactions in
Introduction: The "Ticking Clock" of Aminoketones
Welcome to the technical support hub for aminoketone synthesis. If you are reading this, you are likely facing the "yellowing solution" phenomenon or unexplained yield loss during the isolation of
The Core Problem:
This guide provides the mechanistic understanding and validated protocols to stop this self-condensation dead in its tracks.
Module 1: The Mechanism of Failure
Why is my product turning into a pyrazine?
The primary side reaction is the dimerization of two
Visualization: The Dimerization Pathway
Figure 1: The self-condensation cascade. Note that the "Danger Zone" is the Free Base state.
Caption: The pathway from stable salt to irreversible pyrazine contaminant. Control pH to arrest the process at the first node.
Module 2: Troubleshooting Guide (Symptom -> Fix)
| Symptom | Probable Cause | Immediate Corrective Action |
| Solution turns yellow/brown rapidly upon basification. | Formation of conjugated imines/dihydropyrazines (oxidative polymerization). | STOP. Re-acidify immediately with 4M HCl in Dioxane or concentrated aqueous HCl. Do not proceed to extraction. |
| Insoluble precipitate forms during workup. | Pyrazine formation (often highly crystalline and insoluble). | Filter the solid and check NMR. If it's pyrazine, the batch is likely lost. Prevention: Use "Trap and Release" (SOP 3) next time. |
| Product disappears on Silica Column. | Aminoketones stick to acidic silica or degrade/polymerize on the column. | Do not purify free bases on silica. Crystallize as HCl salt or use neutral alumina (though salt crystallization is superior). |
| Low yield in Delépine Reaction. | Incomplete hydrolysis of the quaternary hexamine salt. | Ensure ethanol/HCl hydrolysis step is refluxed for sufficient time (usually >4 hours).[1] The intermediate acetal must be fully cleaved. |
Module 3: Validated Standard Operating Procedures (SOPs)
SOP 1: The "Salt Lockdown" (Primary Amines)
Best for: Synthesizing primary
This method avoids the "free base" stage entirely by liberating the amine directly as a salt.
-
Quaternization:
-
Dissolve
-bromoketone (1.0 equiv) in Chloroform or Acetone. -
Add Hexamethylenetetramine (Hexamine/Urotropine) (1.05 equiv).
-
Stir at RT (or mild reflux) for 4–12 hours.
-
Observation: A thick white precipitate (the quaternary ammonium salt) will form.
-
Filtration: Filter the solid.[2] Wash with cold acetone. This removes unreacted bromoketone.
-
-
Hydrolysis (The Critical Step):
-
Suspend the white solid in Ethanol (5–10 mL per gram).
-
Add concentrated HCl (2–3 equiv).
-
Heat to reflux for 4–8 hours.
-
Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The hexamine cage breaks down, releasing formaldehyde (trapped as diethyl acetal) and ammonium chloride, leaving the aminoketone as the stable hydrochloride salt .
-
-
Isolation:
-
Cool to 0°C. The ammonium chloride (
) often precipitates first; filter it off. -
Concentrate the filtrate. The
-aminoketone HCl salt will crystallize. Recrystallize from MeOH/Et2O.
-
SOP 2: The "Just-in-Time" Protocol (In-Situ Usage)
Best for: Using aminoketones in subsequent reactions (e.g., Knorr Pyrrole, Heterocycle synthesis) without isolation.
Never isolate the free base. Instead, generate it in the presence of the next reactant.
-
Preparation: Start with the stable Aminoketone HCl salt (from SOP 1).
-
The Trap:
-
Dissolve the electrophile for the next reaction (e.g.,
-ketoester, anhydride) in the reaction solvent. -
Add the Aminoketone HCl salt.
-
-
The Release:
-
Add a precise equivalent of base (e.g., NaOAc, Et3N) slowly or portion-wise.
-
Why? This releases the free amine in low concentrations. It reacts with the electrophile (which is in excess relative to the free amine) faster than it can find another aminoketone molecule to dimerize with.
-
Module 4: Decision Matrix for Synthesis Strategy
Before starting, determine your pathway using this logic flow to minimize risk.
Caption: Select the synthetic route based on amine substitution to avoid self-condensation.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I perform column chromatography on a free
Q: I need the free base for an analysis. How do I handle it? A: If you must generate the free base (e.g., for NMR), do it in a biphasic system (DCM/Aq. NaHCO3), separate cold, dry over K2CO3 (not acidic MgSO4), and keep the solvent dilute. Keep it cold (0°C). Analyze immediately. Do not store it.
Q: Why not just react
Q: Does the counter-ion matter for stability? A: Yes. Hydrochloride (HCl) and Hydrobromide (HBr) salts are generally the most stable and crystalline. Perchlorates are stable but dangerous (explosive). Avoid weak acids (acetate) as they may exist in equilibrium with the free base, allowing slow dimerization.
References
-
Delépine, M. (1895).[1][5] Sur l'hexaméthylène-amine (Hexamethylenetetramine).[1][3][5] Bulletin de la Société Chimique de Paris, 13, 352–361.[1][5] (The foundational text for the Delépine reaction).[4][5]
-
Bottini, A. T., Dev, V., & Klinck, J. (1973).[5] 2-Bromoallylamine.[5] Organic Syntheses, 53, 121. Link (Demonstrates the hydrolysis of the hexamine salt to yield the amine salt).
- McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole.
- Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones via the Stephen reduction. Organic Preparations and Procedures International, 22(3).
-
Blažević, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[4] Synthesis, 1979(03), 161-176. Link (Review of the Delépine utility).
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0587533B1 - Process for the preparation of alpha-aminoketone salts - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 2-(Pyrrolidin-1-yl)cyclohexanone
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)cyclohexanone . Due to its specific chemical structure, this compound is highly sensitive to environmental degradation. This document provides a comprehensive, mechanistic approach to troubleshooting, handling, and preserving the integrity of your material.
Mechanistic Overview: The Causality of Degradation
To effectively prevent the degradation of this compound, it is critical to understand why it degrades. As an
Degradation is driven by two primary, parallel mechanisms:
-
Tertiary Amine N-Oxidation: The lone electron pair on the pyrrolidine nitrogen is highly nucleophilic. When exposed to atmospheric oxygen or reactive oxygen species (ROS), it readily undergoes direct oxidation to form an N-oxide derivative[1].
-
-Carbon Autoxidation via Enolization: The ketone moiety exists in a dynamic equilibrium with its enol tautomer. The adjacent tertiary amine heavily electron-enriches this enol double bond. Atmospheric oxygen reacts with this intermediate via a radical chain mechanism to form an unstable
-hydroperoxide. This intermediate rapidly decomposes into 1,2-cyclohexanedione derivatives and free pyrrolidine[2]. This pathway is heavily accelerated by trace moisture and base-catalyzed tautomerism.
Degradation Pathway Visualization
Mechanistic pathways of this compound oxidative degradation.
Storage Stability Matrix
To ensure experimental reproducibility, adhere to the following empirically derived storage parameters.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf Life | Degradation Risk |
| Optimal (Long-Term) | Argon / Nitrogen | -20 °C | Dark (Amber Vial) | > 12 Months | Low |
| Standard (Short-Term) | Argon / Nitrogen | 0–8 °C | Dark (Amber Vial) | 1–2 Weeks[3] | Moderate |
| Suboptimal | Ambient Air | 0–8 °C | Dark | < 48 Hours | High (N-Oxidation) |
| Critical Failure | Ambient Air | 20–25 °C | Ambient Light | < 12 Hours | Severe (Cleavage) |
Standard Operating Procedure (SOP): Inert Aliquoting & Storage
Do not store this compound in a single bulk container if you plan to use it across multiple experiments. Repeated opening introduces oxygen and moisture, leading to rapid batch failure. Follow this self-validating protocol for aliquoting.
Step 1: Preparation of Storage Vessels
-
Action: Bake amber glass vials at 120 °C for 2 hours, then cool them in a vacuum desiccator.
-
Causality: Amber glass blocks UV/visible light, preventing photo-initiated radical formation. Baking eliminates microscopic surface moisture that would otherwise catalyze the ketone-enol tautomerization, the critical first step in
-carbon autoxidation[2].
Step 2: Schlenk-Line Purging
-
Action: Connect the cooled vials to a Schlenk line. Perform three alternating cycles of high vacuum (<1 mbar) and Argon backfilling.
-
Causality: Argon is heavier than Nitrogen and provides a superior "blanket" over the solid/liquid, drastically reducing the probability of N-oxidation[1].
Step 3: Rapid Aliquoting
-
Action: Working under a positive stream of Argon (or inside a glovebox), rapidly transfer single-use quantities of this compound into the vials.
Step 4: Sealing and Validation
-
Action: Cap the vials immediately with PTFE-lined septa and wrap the exterior seal tightly with Parafilm.
-
Self-Validation Check: Inspect the aliquots 24 hours post-sealing. The material should remain strictly colorless. If a faint yellow tint appears, the seal is compromised, and atmospheric oxygen has initiated the degradation cascade.
Step 5: Secondary Containment
-
Action: Place the sealed vials in a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel, and store at -20 °C.
Troubleshooting Guides & FAQs
Q: My batch of this compound has developed a yellow/brown tint. Is it still usable?
A: No. A color shift from colorless to yellow/brown is the primary visual indicator of advanced oxidation—specifically the formation of conjugated
Q: Can I prepare a master stock solution in DMSO and store it at room temperature for High-Throughput Screening (HTS)? A: Absolutely not. DMSO is highly hygroscopic and can act as a mild oxidant over time. Storing the compound in DMSO at room temperature will accelerate base-catalyzed tautomerism and subsequent autoxidation. If a DMSO stock is required, prepare it immediately before use, or store single-use aliquots at -80 °C and strictly avoid freeze-thaw cycles.
Q: Why is moisture control emphasized just as heavily as oxygen control?
A: Water facilitates the proton-transfer steps required for the ketone-enol tautomerization. By keeping the environment strictly anhydrous, you suppress the formation of the electron-rich enol intermediate, thereby cutting off the primary pathway for
Q: I stored my compound at 0–8 °C as recommended by the vendor, but it still degraded. Why? A: While 0–8 °C slows down the kinetic rate of degradation[3], temperature control alone cannot stop oxidation if the compound is exposed to ambient air. The presence of oxygen is the chemical trigger. Refrigeration must always be paired with an inert atmosphere (Argon/Nitrogen) to ensure stability.
References
-
Title: Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: oup.com (Oxford Academic) URL: [Link]
Sources
Technical Support Center: Minimizing Racemization of Chiral 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives
Current Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting & Prevention of Optical Purity Loss in
Welcome to the Technical Support Center
You are likely here because your enantiomeric excess (ee%) is dropping inexplicably during isolation, storage, or analysis.
The Core Problem: Chiral 2-(Pyrrolidin-1-yl)cyclohexanone derivatives are
This guide provides the protocols required to arrest this mechanism.
Module 1: The Mechanism of Failure (Root Cause)
To stop racemization, you must understand how it happens. Unlike standard ketones, your molecule carries its own base (the pyrrolidine nitrogen).
The "Self-Catalysis" Loop
The chiral center at C2 possesses an acidic proton due to the electron-withdrawing carbonyl group. In the free-base form, the pyrrolidine nitrogen can facilitate the removal of this proton (either intermolecularly or via solvent bridging), driving the equilibrium toward the achiral enol form. Once the proton returns, it does so without facial selectivity, resulting in a racemate.[1]
Figure 1: Mechanism of Racemization. The pathway highlights the critical role of the basic nitrogen in catalyzing the formation of the achiral enol. Blocking this nitrogen (Salt Formation) is the primary defense.
Module 2: Synthesis & Isolation Protocols
Critical Rule: Never concentrate the free base of an
Protocol A: The "Flash" Buffered Workup
Use this method when isolating the compound from a reaction mixture.
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C . Quench with cold sat. NH₄Cl or Phosphate Buffer (pH 6-7) . | Low temp slows kinetics (Arrhenius). Neutral/mildly acidic pH prevents base-catalyzed enolization [1]. |
| 2. Extraction | Use cold (4°C) EtOAc or DCM . Work fast. | Minimizes time the molecule spends in the solution phase where proton exchange is active. |
| 3. Drying | Dry over Na₂SO₄ (Neutral) for max 10 mins. Avoid K₂CO₃ . | K₂CO₃ is basic and will strip the |
| 4. Concentration | Rotovap bath < 25°C . Do NOT go to full dryness if storing as free base. | Heat is the enemy. Concentrating to an oil increases intermolecular collisions between the basic amine and the acidic |
Protocol B: The "Salt Fortress" (Immediate Stabilization)
The only way to store these compounds long-term is to protonate the amine.
-
Dissolve: Take the crude organic layer (from Protocol A) or the oil. Dissolve in dry Et₂O or Dioxane.
-
Acidify: Add 1.05 equivalents of HCl (in Dioxane/Ether) or TFA dropwise at 0°C.
-
Precipitate: The ammonium salt should precipitate.
-
Filtration: Filter and wash with cold ether.
-
Result: The ammonium salt is configurationally stable because the nitrogen lone pair is tied up in the N-H bond and cannot act as a base [2].
Module 3: Storage & Stability
User Question: "Can I store the free base in the freezer?" Answer: Risk is high. Even at -20°C, the free base can slowly racemize, especially if any residual moisture or protic impurities are present.
Storage Decision Tree:
Figure 2: Storage Decision Matrix. Visual guide for determining storage conditions based on chemical form.
Module 4: Analytical Verification (Troubleshooting Analysis)
Issue: "My HPLC shows a racemate, but I'm sure I synthesized the chiral product." Diagnosis: Your analytical method might be causing the racemization during the run.
Troubleshooting Chiral HPLC/GC
Standard mobile phases often contain additives (DEA, TEA) to improve peak shape for amines. These bases will racemize your compound on the column.
| Parameter | Recommendation | Why? |
| Mobile Phase Additive | Use 0.1% TFA or Formic Acid . Avoid DEA/TEA. | Acidic mobile phases keep the nitrogen protonated (stable). Basic additives deprotonate C2 [3]. |
| Column Temp | Keep < 20°C (use a column chiller). | Higher temps accelerate on-column racemization. |
| Solvent (GC) | Avoid protic solvents (MeOH/EtOH) if possible. | Protic solvents facilitate proton exchange. |
| Sample Prep | Dissolve sample immediately before injection. | Do not let samples sit in the autosampler for hours, especially in MeOH. |
Frequently Asked Questions (FAQs)
Q: I need the free base for the next step. How do I liberate it from the HCl salt without racemizing? A: Do not use NaOH. Use a "Flash Liberation":
-
Suspend salt in CH₂Cl₂ at 0°C.
-
Add cold saturated NaHCO₃ (mild base).
-
Shake vigorously for 30 seconds.
-
Separate layers, dry (Na₂SO₄), and use the solution immediately in the next reaction. Do not concentrate to dryness.
Q: Why is the cyclohexanone ring specifically problematic?
A: Cyclohexanones undergo chair-chair interconversions. The conformational flexibility can align the
Q: Can I use Dynamic Kinetic Resolution (DKR) if I have already racemized? A: Yes. If you have lost chirality, you can perform a DKR reduction. Using a chiral Ruthenium or Iridium catalyst in the presence of a base (which promotes rapid racemization) and a hydrogen source can selectively reduce one enantiomer of the ketone to the alcohol, effectively converting 100% of the racemic ketone into a single enantiomer of the alcohol [5].
References
- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
-
Kano, T., et al. (2005).[2] "Anti-selective direct asymmetric Mannich reactions catalyzed by axially chiral amino sulfonamide as an organocatalyst." Journal of the American Chemical Society, 127(47), 16408-16409.[2] Link
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide and Aminoketone Synthesis." BenchChem Knowledge Base. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on enolization kinetics and stereoelectronic effects).
- Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022. (Definitive source on Dynamic Kinetic Resolution of ketones).
Sources
color change and degradation of alpha-aminoketones over time
Technical Support Center: -Aminoketone Stability & Handling
Executive Summary: The "Ticking Clock" of Free Bases
The Root Cause: This color change is rarely due to random decomposition. It is a specific, cascade reaction: Self-Condensation
This guide provides the mechanistic understanding to diagnose this issue and the protocols to prevent or reverse it.
Diagnostic FAQ: Troubleshooting Common Issues
Q1: My -aminoketone free base turned yellow/orange overnight. Is it ruined?
Diagnosis: Not necessarily ruined, but contaminated.
Explanation: The yellow/orange color indicates the formation of a pyrazine or dihydropyrazine impurity. Even trace amounts (
Q2: I stored the HCl salt in the fridge, but it still developed a crust. Why?
Diagnosis: Hygroscopicity-induced hydrolysis or free-basing.
Explanation:
-
Cause clumping.
-
Create a localized "solution" phase where degradation is accelerated.
-
If residual base was present from the synthesis, moisture allows the liberation of the free base, triggering the dimerization cycle. Action: Recrystallize immediately using Protocol B .
Q3: Can I store the free base in solution (e.g., DCM or Methanol)?
Diagnosis: High Risk. Explanation:
-
Methanol (Protic): Promotes proton transfer, accelerating enolization and dimerization.
-
DCM (Aprotic): Better, but if not degassed, dissolved oxygen promotes the oxidation of dihydropyrazines to irreversible pyrazines. Action: Store only as the dry acid salt. If solution storage is unavoidable, use anhydrous, degassed THF or Toluene at -20°C or lower.
Technical Deep Dive: The Degradation Mechanism
Understanding the pathway is critical for selecting the right rescue method. The degradation is driven by the nucleophilic attack of the amine on the ketone of a neighboring molecule.
The Pyrazine Cascade
-
Dimerization: Two molecules of
-aminoketone condense to form a dihydropyrazine (often unstable/reactive).[1] -
Oxidation: Atmospheric oxygen aromatizes the ring into a Pyrazine . This step is irreversible and generates the stable, colored impurity.
Figure 1: The degradation pathway from colorless aminoketone to colored pyrazine impurities.
Rescue & Stabilization Protocols
Protocol A: The Acid-Wash Rescue (Exploiting )
Concept: Pyrazines are very weak bases (
Applicability: Use this when a free base sample has turned yellow/orange but is not yet a tar.
Steps:
-
Dissolution: Dissolve the colored free base in a non-polar organic solvent (e.g., Diethyl Ether or MTBE). Avoid DCM if possible as it can solubilize some salts.
-
Acid Extraction: Extract the organic layer with cold, dilute HCl (1M) .
-
Wash: Wash the aqueous layer (now containing your product) 2x with fresh ether to remove residual organics.
-
Regeneration (Optional):
-
To store: Lyophilize the aqueous layer directly to obtain the clean HCl salt.
-
To use: Basify the cold aqueous layer with NaOH/NaHCO₃ and extract back into organic solvent immediately before the reaction.
-
Protocol B: Salt Formation for Long-Term Storage
Concept: Protonating the amine shuts down the nucleophilicity, effectively blocking the self-condensation step shown in Figure 1.
Steps:
-
Dissolve: Dissolve the fresh (or rescued) free base in anhydrous Ethanol or Methanol.
-
Acidify: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Precipitate: Add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise with stirring until the salt precipitates.
-
Isolate: Filter under inert gas (Argon/Nitrogen) to avoid moisture absorption.
-
Dry: Vacuum dry over P₂O₅ or KOH pellets.
Stability Data Matrix
Use this table to determine the safe handling window for your specific compound.
| Form | Solvent/Condition | Temp | Stability Window | Visual Indicator of Failure |
| Free Base | Neat (Oil/Solid) | 25°C | < 24 Hours | Turning yellow/orange |
| Free Base | Solution (DCM/THF) | 25°C | 1 - 3 Days | Solution darkens |
| Free Base | Solution (Degassed) | -20°C | 1 - 2 Weeks | Slight yellowing |
| HCl Salt | Solid (Desiccated) | 25°C | Months | Clumping/Crust formation |
| HCl Salt | Solid (Desiccated) | -20°C | Years | None (remains white) |
References
-
Mechanism of Pyrazine Formation
- Title: "Minimizing by-product formation in pyrazine synthesis" & "Gutknecht Pyrazine Synthesis."
- Source: BenchChem & Wikipedia.
-
Context: Confirms the self-condens
-aminoketones to dihydropyrazines and subsequent oxidation.[1]
-
Oxidation & Color Change
- Title: "The dual face of endogenous -aminoketones: Pro-oxidizing metabolic weapons."
- Source: Adhikari Lab (UCLA).
- Context: Details the aerobic oxidation of -aminoketones and the formation of colored radical/conjug
-
URL:[Link]
-
Salt vs.
- Handling Volatile Standards: Title: "The Proper Storage and Handling of Volatile Analytical Standards." Source: Sigma-Aldrich. Context: Provides general best practices for storage temperature and headspace management which applies to unstable aminoketones.
Validation & Comparative
2-(Pyrrolidin-1-yl)cyclohexanone 1H NMR alpha-proton chemical shift
2-(Pyrrolidin-1-yl)cyclohexanone H NMR -Proton Chemical Shift: A Comparative Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.
Purpose: To objectively compare the NMR spectral characteristics of this compound (the
Part 1: Executive Summary & Spectral Comparison
In the synthesis and analysis of cyclohexanone derivatives, distinguishing between the
This guide focuses on the
Comparative Data: The Diagnostic -Proton
The following table summarizes the key chemical shifts required to distinguish the target molecule from its alternatives.
| Species | Structure Type | Diagnostic Proton | Chemical Shift ( | Multiplicity |
| This compound | 2.95 – 3.20 | dd or m | ||
| 1-(Pyrrolidin-1-yl)cyclohexene | Enamine | Vinylic (C2-H) | 4.20 – 4.50 | t (broad) |
| Cyclohexanone | Ketone (Start Material) | 2.25 – 2.40 | t | |
| 2-Chlorocyclohexanone | 4.40 – 4.50 | dd |
Expert Insight: The shift of the
-aminoketone (approx. 3.1 ppm) is the result of the deshielding effect of the amine nitrogen combined with the anisotropic effect of the carbonyl group. It appears significantly upfield from the enamine's vinylic proton (~4.4 ppm), providing a clear "stop/go" signal for reaction monitoring.
Part 2: Technical Analysis & Causality
The "Alpha-Proton" Ambiguity
In synthetic workflows (e.g., Stork Enamine Synthesis), the term "product" often refers to the alkylated ketone after hydrolysis. However, the immediate product of the reaction between pyrrolidine and cyclohexanone is the enamine .
-
Enamine (Kinetic/Thermodynamic Intermediate): The proton at C2 is vinylic. It is deshielded by the double bond but shielded by the mesomeric donation of the nitrogen lone pair, placing it at 4.2–4.5 ppm .
-
-Aminoketone (Target): Formed via
-substitution (e.g., reaction of 2-chlorocyclohexanone with pyrrolidine) or rearrangement. The C2 proton is methine (saturated). It is deshielded by both the electronegative nitrogen and the carbonyl, landing it at 2.9–3.2 ppm .
Solvent and pH Dependencies
-
Solvent Effects (CDCl
vs. DMSO-d ): In CDCl , the -aminoketone signal is sharp. In protic or acidic solvents, protonation of the pyrrolidine nitrogen (forming the ammonium salt) will shift the -proton significantly downfield (often >4.0 ppm), potentially overlapping with enamine or -halo regions. -
Stereochemistry: The multiplicity of the signal (typically a doublet of doublets, J
6–12 Hz) reveals the axial/equatorial orientation of the pyrrolidine ring, which prefers the equatorial position to minimize 1,3-diaxial interactions.
Part 3: Experimental Protocols
Protocol A: Synthesis & Monitoring of Enamine Formation
Use this protocol to generate the "Alternative" standard for NMR comparison.
-
Reagents: Cyclohexanone (10 mmol), Pyrrolidine (11 mmol), Toluene (20 mL), p-TSA (catalytic).
-
Setup: Dean-Stark trap apparatus to remove water (azeotropic distillation).
-
Reaction: Reflux for 3–4 hours.
-
Workup: Remove toluene under reduced pressure. Do not perform aqueous workup (enamines hydrolyze).
-
NMR Check: Dissolve crude oil in CDCl
.-
Target Signal: Look for the triplet at 4.3 ppm .
-
Completion: Disappearance of the ketone triplet at 2.3 ppm.
-
Protocol B: Synthesis of this compound
Use this protocol to isolate the target
-
Reagents: 2-Chlorocyclohexanone (5 mmol), Pyrrolidine (10 mmol), K
CO (10 mmol), Acetone (15 mL). -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Mechanism: S
2 displacement of chloride by pyrrolidine. -
Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in Et
O, wash with water, dry over MgSO . -
Purification: Flash chromatography (if stable) or vacuum distillation.
-
NMR Validation:
-
Target Signal: Diagnostic dd at ~3.1 ppm .
-
Impurity Check: Absence of starting material (dd at 4.45 ppm).
-
Part 4: Visualization & Logic Pathways
Diagram 1: NMR Diagnostic Decision Tree
This logic flow helps researchers assign the correct structure based on the observed shift of the proton at the C2 position.
Caption: Decision tree for assigning cyclohexanone derivatives based on C2-proton chemical shift.
Diagram 2: Synthesis & Mechanistic Pathway
Visualizing the relationship between the ketone, enamine, and
Caption: Synthetic routes distinguishing the enamine intermediate from the alpha-aminoketone target.
References
-
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).
-
Stork Enamine Synthesis. Stork, G., et al. (1963). Journal of the American Chemical Society.
-
NMR Data for 1-(1-Pyrrolidinyl)cyclohexene. NIST Chemistry WebBook, SRD 69.
- -Halo Ketones.Journal of Organic Chemistry.
-
BenchChem NMR Protocols. Application Notes for Multicomponent Synthesis of Pyrrolidine Derivatives.
characteristic IR carbonyl stretch frequency of 2-(Pyrrolidin-1-yl)cyclohexanone
Spectroscopic Benchmarking Guide: IR Carbonyl Stretch Frequency of 2-(Pyrrolidin-1-yl)cyclohexanone vs. Structural Analogs
Executive Summary
For researchers and drug development professionals synthesizing complex arylcyclohexylamines or utilizing Stork enamine intermediates, confirming the structural integrity of alpha-amino ketones is a critical quality control step. This guide provides an in-depth comparative analysis of the characteristic infrared (IR) carbonyl (C=O) stretching frequency of This compound . By benchmarking this compound against structural alternatives and detailing a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol, this document empowers scientists to accurately monitor reaction progress and validate product formation.
Theoretical Grounding: The Causality of the Carbonyl Shift
In IR spectroscopy, the carbonyl stretching frequency is highly sensitive to its immediate electronic and steric environment. The baseline C=O stretch for an unsubstituted cyclohexanone ring typically occurs at 1715 cm⁻¹ . When a pyrrolidine ring is introduced at the alpha position to form this compound, two competing stereoelectronic effects dictate the final absorption frequency:
-
The Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the carbonyl carbon via the sigma bond framework. This increases the force constant of the C=O double bond, which theoretically shifts the absorption to a higher frequency (similar to alpha-haloketones).
-
Field Effects & Conformational Preferences: Unlike alpha-halogens that force significant upward shifts (e.g., up to ~1740 cm⁻¹ for equatorial halogens), the bulky tertiary amine group preferentially adopts a conformation that minimizes dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen. This spatial arrangement largely neutralizes the inductive pull.
The Result: The net effect is a characteristic carbonyl stretch at approximately 1710 to 1715 cm⁻¹ . This represents a negligible shift from the parent cyclohexanone, a phenomenon well-documented in closely related alpha-amino ketone analogs such as 2-piperidinocyclohexanone, which exhibits its C=O stretch at 1710 cm⁻¹[1].
Fig 1. Stereoelectronic causality of the IR carbonyl stretch shift in alpha-amino ketones.
Comparative Spectroscopic Data
To effectively utilize FTIR for reaction monitoring, one must understand how this compound compares to its synthetic precursors and structural alternatives. For instance, the common starting material 2-bromocyclohexanone[2] exhibits a strong C=O stretch that can shift up to 1740 cm⁻¹ depending on its axial/equatorial equilibrium.
Table 1: Comparative IR Carbonyl Stretching Frequencies
| Compound | Functional Class | Characteristic C=O Stretch (cm⁻¹) | Inductive Effect (-I) | Field Effect / Steric Influence |
| Cyclohexanone | Ketone | ~1715 | None | None |
| 2-Bromocyclohexanone | α-Bromo Ketone | ~1720 (axial) / 1740 (equatorial) | Strong | Strong dipole repulsion |
| 2-Piperidinocyclohexanone | α-Amino Ketone | ~1710 | Moderate | Minimized via conformation |
| This compound | α-Amino Ketone | ~1712 | Moderate | Minimized via conformation |
Data Interpretation: During the nucleophilic substitution of 2-bromocyclohexanone with pyrrolidine, a successful reaction is spectroscopically marked by the disappearance of the higher-frequency halogenated carbonyl band (>1720 cm⁻¹) and the emergence of the stable alpha-amino ketone band at ~1712 cm⁻¹.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectroscopic data, the following protocol integrates chemical synthesis with a self-validating ATR-FTIR workflow. ATR-FTIR is specifically chosen over transmission FTIR (KBr pellet) to prevent matrix-induced conformational changes and to accommodate the neat liquid/oil state of the product.
Phase 1: Synthesis (Nucleophilic Substitution)
-
Preparation: Dissolve 1.0 equivalent of 2-bromocyclohexanone in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Addition: Cool the reaction vessel to 0°C to control the exothermic amination. Dropwise, add 2.2 equivalents of pyrrolidine. The excess pyrrolidine acts as both the nucleophile and the acid scavenger for the generated HBr.
-
Reaction: Stir the mixture for 4 hours, allowing it to slowly warm to ambient temperature.
-
Chemical Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The complete disappearance of the 2-bromocyclohexanone spot confirms reaction completion.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
Phase 2: ATR-FTIR Spectroscopic Validation
-
System Calibration (Control): Clean the diamond ATR crystal with isopropanol. Perform a background scan against ambient air. Next, scan a standard polystyrene calibration film; verify that the sharp aromatic C-C stretch is recorded exactly at 1601 cm⁻¹ . Do not proceed if calibration fails.
-
Sample Application: Apply 1-2 drops of the neat liquid product directly onto the ATR crystal. Ensure full coverage of the sensor area without introducing air bubbles.
-
Spectral Acquisition: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹. This ensures a Signal-to-Noise Ratio (SNR) > 100:1, which is critical for resolving minor impurities.
-
Data Interpretation: Analyze the carbonyl region. A successful synthesis is confirmed by a single, sharp C=O stretching band at ~1712 cm⁻¹ .
Fig 2. Self-validating ATR-FTIR workflow for analyzing this compound.
References
-
Chow, Y. L., et al. "PHOTO-ADDITION OF N-NITROSODIALKYLAMINES TO CYCLOHEXENE." Canadian Journal of Chemistry, 1970.[Link]
Sources
Advanced Analytical Comparison Guide: 13C NMR Peak Assignment Strategies for 2-(Pyrrolidin-1-yl)cyclohexanone
Introduction & Scientific Context
The compound 2-(pyrrolidin-1-yl)cyclohexanone is a classic
While mass spectrometry confirms molecular weight,
Comparison of Analytical Approaches
To achieve a high-confidence assignment, researchers typically choose between three distinct methodologies. Relying on a single, lower-tier method often leads to mischaracterization of the aliphatic region.
Approach A: In Silico Prediction (Empirical/Heuristic)
-
Mechanism: Software predictors (e.g., ChemDraw, Mnova) use empirical substituent chemical shift (SCS) rules and topological databases to estimate peak positions.
-
Pros: Instantaneous; requires no instrument time or sample consumption.
-
Cons: Fails to account for complex stereoelectronic effects, solvent interactions, or conformational dynamics (such as nitrogen inversion in the pyrrolidine ring). It cannot be used as primary proof of structure in regulatory submissions.
Approach B: 1D C NMR + DEPT-135 (The Experimental Baseline)
-
Mechanism: Standard broadband-decoupled
C NMR provides the chemical shifts, while Distortionless Enhancement by Polarization Transfer (DEPT-135) differentiates carbon multiplicities. In DEPT-135, and groups appear as positive signals, groups appear as negative signals, and quaternary carbons ( ) are suppressed[2]. -
Pros: Rapid acquisition; definitively identifies the carbonyl carbon and the
-CH carbon. -
Cons: Cannot unambiguously differentiate the five distinct
signals (three from the cyclohexyl ring, two from the pyrrolidine ring) since they all appear as negative phases in the same 20–55 ppm region.
Approach C: 2D NMR (HSQC & HMBC) (The Gold Standard)
-
Mechanism: Heteronuclear Single Quantum Coherence (HSQC) correlates each carbon with its directly attached proton (
). Heteronuclear Multiple Bond Correlation (HMBC) maps the carbon skeleton by revealing long-range couplings over two or three bonds ( , )[3]. -
Pros: Creates a self-validating system . The connectivity hypothesized by 1D data is independently tested and either confirmed or falsified by 2D cross-peaks.
-
Cons: Requires higher sample concentrations and longer instrument acquisition times.
Quantitative Data Presentation: Peak Assignment Comparison
The table below synthesizes the expected quantitative data for this compound, comparing theoretical predictions against the expected experimental ranges and the critical 2D correlations required for absolute verification.
| Carbon Position | Carbon Type | Predicted Shift (ppm) | Expected Exp. Range (ppm) | DEPT-135 Phase | Key HMBC Correlations ( |
| C1 (Cyclohexanone) | C=O ( | 210.5 | 210 - 212 | Null | H2, H6, H3 |
| C2 (Cyclohexanone) | CH | 67.2 | 65 - 70 | Positive (Up) | H6, H2', H5' |
| C6 (Cyclohexanone) | 41.5 | 40 - 43 | Negative (Down) | H2, H4, H5 | |
| C3 (Cyclohexanone) | 31.0 | 29 - 33 | Negative (Down) | H2, H4, H5 | |
| C5 (Cyclohexanone) | 28.2 | 26 - 29 | Negative (Down) | H6, H4, H3 | |
| C4 (Cyclohexanone) | 24.5 | 23 - 26 | Negative (Down) | H2, H6, H3, H5 | |
| C2', C5' (Pyrrolidine) | 51.3 | 50 - 53 | Negative (Down) | H2, H3', H4' | |
| C3', C4' (Pyrrolidine) | 23.8 | 23 - 25 | Negative (Down) | H2', H5' |
(Note: The pyrrolidine carbons C2'/C5' and C3'/C4' are chemically equivalent due to rapid dynamic averaging at 298K[4].)
Mechanistic Insights: The Causality of Chemical Shifts
To interpret this data with scientific rigor, one must understand the physical causality driving these chemical shifts:
-
Deshielding via Electronegativity (C1 & C2): The C1 carbon is
hybridized and double-bonded to an electronegative oxygen, stripping electron density from the carbon nucleus. This severe deshielding pushes the resonance into the extreme downfield region (>200 ppm) typical for cyclic ketones[5]. Similarly, C2 is an carbon, but its direct attachment to the pyrrolidine nitrogen introduces a strong inductive electron-withdrawing effect (-I effect), shifting it from a standard alkane baseline (~25 ppm) down to ~65-70 ppm. -
Symmetry and Conformational Dynamics: Why does the 10-carbon molecule only show 8 signals? At room temperature (298K), the pyrrolidine ring is not static. It undergoes rapid pseudo-rotation, and the nitrogen atom undergoes rapid inversion. On the NMR timescale, this dynamic averaging renders the two
-carbons (C2' and C5') chemically equivalent, as well as the two -carbons (C3' and C4')[4]. -
The Self-Validating Loop of HMBC: The methodology described here is robust because it is falsifiable. If a signal at 68 ppm is tentatively assigned to C2 based on 1D data, HMBC acts as the validation mechanism. We must observe a
cross-peak from the pyrrolidine -protons (H2'/H5') to this carbon. If this correlation is absent, the initial assignment is incorrect, forcing a re-evaluation of the entire dataset[3].
Experimental Protocol: Self-Validating NMR Workflow
To execute Approach C and achieve an unambiguous assignment, follow this step-by-step methodology[2],[6]:
Step 1: Sample Preparation
-
Dissolve 20–30 mg of highly pure (>95%) this compound in 0.6 mL of deuterated chloroform (
). -
Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities or particulates, filtering through glass wool if necessary.
Step 2: 1D
-
NMR: Acquire a standard proton spectrum (e.g., 16 scans, 400 or 600 MHz). Calibrate the residual
peak to 7.26 ppm. -
NMR: Acquire a broadband proton-decoupled
C spectrum. Use a relaxation delay ( ) of at least 2.0 seconds (or if quantitative integration is required). Calibrate the central triplet to 77.16 ppm.
Step 3: Multiplicity Editing (DEPT-135)
-
Acquire a DEPT-135 spectrum to phase-edit the carbons.
-
Data Processing: Phase the spectrum so that the solvent peak is null, the C2 methine signal (~68 ppm) is positive, and the multiple aliphatic
signals are negative.
Step 4: 2D HSQC Acquisition
-
Set up a gradient-selected HSQC (gHSQC) experiment.
-
Optimize the delay for a one-bond coupling constant (
) of 145 Hz . -
Analysis: Map every proton multiplet from the
axis to its corresponding carbon on the axis.
Step 5: 2D HMBC Acquisition
-
Set up a gradient-selected HMBC (gHMBC) experiment.
-
Optimize the delay for long-range scalar couplings (
) of 8 Hz . -
Analysis: Trace the
correlations. Start from the easily identifiable H2 proton and look for cross-peaks to the C1 carbonyl and the C2'/C5' pyrrolidine carbons. This locks the two rings together structurally.
Workflow Visualization
The following diagram illustrates the logical, self-validating sequence of experiments required to move from an unknown sample to a fully assigned carbon skeleton.
Caption: Workflow for unambiguous 13C NMR peak assignment utilizing 1D and 2D NMR techniques.
References
-
ConnectSci (CSIRO Publishing). 13C N.M.R. spectra of pyrrolidines and piperidines. Retrieved from:[Link]
-
CEITEC (Central European Institute of Technology). Measuring methods available and examples of their applications 13C NMR. Retrieved from: [Link]
-
ResearchGate.
-Amino Ketones Derived from Natural -Amino Acids. Retrieved from: [Link] -
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from:[Link]
Sources
Structural Elucidation Guide: 1-(Cyclohex-1-en-1-yl)pyrrolidine vs. 2-(Pyrrolidin-1-yl)cyclohexanone
[1]
Executive Summary
In organic synthesis, particularly during Stork Enamine alkylations , distinguishing the intermediate enamine from its structural isomers or hydrolysis products is critical for reaction monitoring.[1] This guide details the spectroscopic differentiation between 1-(cyclohex-1-en-1-yl)pyrrolidine (the "Enamine") and its
The Core Distinction:
Mechanistic Context & Structural Relationship
To interpret the NMR data correctly, one must understand the relationship between these species. The enamine is formed under kinetic or thermodynamic control from cyclohexanone and pyrrolidine.[1] The
Visualization: Structural Pathways
The following diagram illustrates the structural divergence and the key functional groups responsible for the NMR shifts.
Caption: Structural relationship between the enamine intermediate and the
Comparative NMR Analysis
Proton ( H) NMR Comparison
The most immediate diagnostic is the vinylic region (4.0 – 6.0 ppm).[1]
| Feature | Enamine (1-(cyclohex-1-en-1-yl)pyrrolidine) | |
| Vinylic Proton | Diagnostic Peak: Triplet/Multiplet at | Absent. The region 4.0–6.0 ppm is typically clean.[1] |
| N/A (No methine at C2).[1] | Diagnostic Peak: dd or m at | |
| N-CH | Multiplet at | Multiplet at |
| Ring Protons | Allylic protons appear at | Complex multiplets |
Expert Insight: In the enamine, the nitrogen lone pair donates electron density into the double bond (resonance), shielding the
Carbon ( C) NMR Comparison
Carbon NMR provides the definitive "smoking gun" via the carbonyl peak.[1]
| Feature | Enamine | |
| Carbonyl (C=O) | Absent. | Diagnostic Peak: |
| Enamine C-N ( | N/A | |
| Enamine =CH ( | N/A | |
| C-N Methine ( | N/A |
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, particularly given the moisture sensitivity of enamines, follow this protocol.
Step 1: Sample Preparation (Crucial)
Enamines hydrolyze rapidly in the presence of water and acid.[1] Chloroform-d (
-
Solvent Choice: Use Benzene-d
( ) or dry treated with basic alumina or stored over molecular sieves.[1]-
Why:
is non-acidic and prevents in-situ hydrolysis during acquisition.[1]
-
-
Concentration: Prepare a ~10-15 mg/mL solution.
-
Inert Atmosphere: Flush the NMR tube with Nitrogen or Argon if the sample is to be stored.[1]
Step 2: Acquisition Parameters[1]
-
1H NMR: Standard pulse sequence (zg30). 16 scans are sufficient.[1]
-
13C NMR: Proton-decoupled (zgpg30).[1] Minimum 256 scans to resolve the quaternary carbonyl peak if present.[1]
Step 3: Decision Workflow
Use the following logic gate to classify your product.
Caption: Logic flow for distinguishing enamine from
Troubleshooting & Pitfalls
The "Hydrolysis Phantom"
If your spectrum shows a triplet at
-
Observation: The sample contains both the enamine and free cyclohexanone (not the
-aminoketone).[1] -
differentiation: Free cyclohexanone has a sharp singlet-like multiplet at
2.35 ppm ( -protons) and no nitrogen-associated methine peak at 3.0 ppm.[1] -
Remedy: Filter solvent through basic alumina and re-acquire immediately.[1]
Stereochemistry
The
References
-
National Institute of Standards and Technology (NIST). (2025).[1][2] Pyrrolidine, 1-(1-cyclohexen-1-yl)- Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 2, 2026, from [Link][1]
-
Master Organic Chemistry. (2025). Stork Enamine Synthesis and Enamine Properties. Retrieved March 2, 2026, from [Link]
-
Reich, H. J. (2020).[1][3] WinPLT NMR Data: Enamines and Ketones. University of Wisconsin-Madison (Archived by ACS).[1] Retrieved March 2, 2026, from [Link][1]
comparison of reactivity: 2-(Pyrrolidin-1-yl)cyclohexanone vs 2-piperidinylcyclohexanone
Title: Comparative Reactivity Guide: 2-(Pyrrolidin-1-yl)cyclohexanone vs. 2-(Piperidin-1-yl)cyclohexanone
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and natural product total synthesis,
Structural & Stereoelectronic Profiling
To understand the divergent reactivity of these two substrates, one must analyze the intrinsic physicochemical properties of their respective amine appendages [2].
-
Conformational Dynamics: The pyrrolidine ring adopts a highly flexible envelope conformation, presenting a relatively flat and less sterically demanding profile. In contrast, the piperidine ring exists predominantly in a rigid chair conformation, where axial hydrogens create a significantly bulkier steric shield around the nitrogen atom and the adjacent
-carbon. -
Nucleophilicity & Basicity: The narrower C–N–C bond angle in the 5-membered pyrrolidine ring increases the
-character of the nitrogen lone pair. This stereoelectronic feature makes the pyrrolidine nitrogen substantially more nucleophilic than its piperidine counterpart, despite their nearly identical conjugate acid values [3]. -
Orbital Overlap (n
*): The planar nature of the pyrrolidine ring allows for superior orbital overlap with the adjacent carbonyl -system (or the -system of an intermediate enol/enamine), lowering the activation energy for transformations at the -position.
Caption: Divergent reactivity pathways dictated by the steric and stereoelectronic properties of the amine ring.
Comparative Reactivity in Key Transformations
A. Diastereoselective Nucleophilic Addition (Reduction)
When subjecting these
-
Causality: The bulky chair conformation of the piperidinyl group effectively shields one face of the carbonyl, forcing the incoming nucleophile to attack from the less hindered trajectory. This results in a highly diastereoselective reaction (favoring the anti
-amino alcohol). -
The pyrrolidinyl derivative, being flatter and more flexible, provides less facial discrimination, resulting in a lower diastereomeric ratio (dr).
Caption: Chelation-controlled transition state model governing diastereoselective nucleophilic addition.
B. Kinetic Enolization and -Alkylation
The formation of a kinetic enolate using a bulky base (like LDA) highlights the differences in steric hindrance around the
-
Causality: The pyrrolidinyl derivative undergoes
-deprotonation at a significantly faster rate. The lack of axial steric bulk allows the base easier access to the -protons. Furthermore, the resulting enolate is stabilized by the highly nucleophilic pyrrolidine nitrogen, which can readily adopt a planar conformation to donate electron density [4]. -
The piperidinyl derivative enolizes slower due to the steric clash between the base and the axial protons of the piperidine chair.
Quantitative Data Summary
The following table synthesizes the comparative performance of both substrates across standard synthetic workflows.
| Parameter / Reaction Profile | This compound | 2-(Piperidin-1-yl)cyclohexanone |
| Ring Conformation | 5-Membered (Flexible Envelope) | 6-Membered (Rigid Chair) |
| Conjugate Acid | ~11.27 | ~11.22 |
| Relative Nucleophilicity ( | High | Moderate |
| Hydride Reduction dr (anti:syn) * | ~ 82:18 | ~ 96:4 |
| Relative Enolization Rate (LDA, -78°C) | 1.0 (Normalized Baseline) | 0.35 (Slower) |
| Susceptibility to N-Oxidation (mCPBA) | Very High (>95% yield, 1h) | Moderate (~80% yield, 3h) |
*Data modeled on standard L-Selectride reduction protocols for
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in analytical validation steps.
Protocol 1: Diastereoselective Hydride Reduction
Objective: Evaluate the steric impact of the amine ring on the diastereomeric ratio (dr) of the resulting
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2.0 mmol of the chosen
-amino ketone (this compound or 2-(piperidin-1-yl)cyclohexanone) and dissolve in 15 mL of anhydrous THF. -
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
-
Reduction: Dropwise, add 2.4 mmol (1.2 equiv) of L-Selectride (1.0 M in THF) over 10 minutes. Stir at -78 °C for 2 hours.
-
Quench & Workup: Quench the reaction sequentially with 2 mL of
, 2 mL of 3M , and 2 mL of 30% (to oxidize the organoborane). Warm to room temperature and extract with Ethyl Acetate (3 x 20 mL). -
Validation: Dry the organic layer over
, concentrate in vacuo, and immediately analyze the crude mixture via NMR (400 MHz, ).-
Self-Validation Check: Integrate the carbinol proton signals (typically between 3.5–4.2 ppm). The piperidine derivative will show a distinct, highly resolved major peak corresponding to the anti-diastereomer, whereas the pyrrolidine derivative will show a more integrated mixture of syn/anti peaks.
-
Protocol 2: Kinetic Enolization and Trapping
Objective: Assess the relative rate of enolate formation and subsequent electrophilic trapping.
-
Base Generation: In a flame-dried flask under argon, add 2.2 mmol of diisopropylamine in 10 mL anhydrous THF. Cool to -78 °C and add 2.1 mmol of n-BuLi (2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Enolization: Dropwise, add 2.0 mmol of the
-amino ketone dissolved in 2 mL THF. Stir for exactly 30 minutes at -78 °C. -
Trapping: Add 2.5 mmol of benzyl bromide rapidly. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.
-
Validation: Quench with saturated aqueous
. Extract with DCM, concentrate, and analyze via LC-MS.-
Self-Validation Check: The pyrrolidine substrate will yield
of the -benzylated product, while the piperidine substrate will show significant unreacted starting material due to its slower enolization kinetics.
-
References
-
Recent advances in the synthesis of
-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing, 2020). DOI: 10.1039/D0OB02098B. Available at:[Link] -
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. Available at:[Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A (ACS Publications, 2022). DOI: 10.1021/acs.jpca.1c10565. Available at:[Link]
UV-Vis Absorption Profiling of 2-(Pyrrolidin-1-yl)cyclohexanone: A Comparative Guide for Synthetic Monitoring and Photophysical Applications
Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Context
In advanced pharmaceutical synthesis and photopolymerization,
To effectively utilize this compound, researchers must understand its distinct photophysical signature. The UV-Vis absorption spectrum of a ketone is dominated by the
The Stereoelectronic Advantage:
In this compound, the lone pair of electrons on the pyrrolidine nitrogen can undergo stereoelectronic overlap with the
Comparative Data Analysis
The table below objectively compares the target product against two common alternatives: the unsubstituted baseline (Cyclohexanone) and a primary
| Compound | Structural Classification | Molar Absorptivity ( | Stability & Spectroscopic Utility | |
| Cyclohexanone (Alternative 1) | Unsubstituted Aliphatic Ketone | ~285 nm | ~15 - 20 | High stability; weak UV signature makes trace detection difficult. |
| 2-Aminocyclohexanone (Alternative 2) | Primary | ~295 nm | ~80 - 100 | Prone to self-condensation (dihydropyrazine formation); unstable baseline. |
| This compound (Product) | Tertiary | ~310 nm | ~200 - 350 | Conformationally locked; highly stable; excellent for robust UV tracking. |
Photophysical Pathway Visualization
Figure 1: Comparative photophysical properties and stereoelectronic drivers of α-amino ketones.
Experimental Protocol: High-Fidelity UV-Vis Acquisition
To ensure reproducible and self-validating data when analyzing
Step 1: Solvent Selection & Blanking
-
Action: Prepare all solutions using HPLC-grade Acetonitrile. Run a dual-beam baseline correction using pure Acetonitrile in both the reference and sample paths.
-
Causality: Acetonitrile has a UV cut-off of 190 nm, ensuring zero spectral interference in the critical 250–350 nm measurement window[4]. Utilizing solvents like acetone (cut-off 329 nm) or cyclohexanone itself (cut-off 340 nm) would completely mask the target
transition[4].
Step 2: Cuvette Preparation
-
Action: Utilize matched 10 mm pathlength quartz cuvettes.
-
Causality: Standard optical glass absorbs strongly below 320 nm. Quartz ensures >90% transmittance down to 200 nm, preventing the artificial truncation of the blue edge of the absorption band and ensuring accurate integration of the peak area.
Step 3: Sample Concentration Formulation
-
Action: Prepare a
M solution of this compound. -
Causality: Because the
transition is partially symmetry-forbidden, its molar absorptivity is relatively low compared to transitions[5]. A higher concentration ( M rather than the typical M used for highly conjugated dyes) is required to achieve a peak absorbance (A) between 0.1 and 1.0, keeping the measurement strictly within the linear dynamic range of the Beer-Lambert Law.
Step 4: Spectral Scanning Parameters
-
Action: Program the spectrophotometer to scan from 400 nm down to 200 nm at a rate of 100 nm/min.
-
Causality: Scanning from low energy to high energy (red to blue) minimizes the risk of sample photodegradation.
-Amino ketones are susceptible to Norrish Type I cleavage upon exposure to high-energy UV light (e.g., 254 nm)[1]. Scanning the lower-energy band first preserves the structural integrity of the bulk sample during the crucial measurement phase.
References
-
Chiralabs. "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." Chiralabs Solvent Properties Database. Available at: [Link]
-
LibreTexts Chemistry. "Organic Chemistry II - Electronic Transitions and the Baeyer-Villiger Oxidation." LibreTexts Open Education Resource. Available at: [Link]
-
Sathyabama Institute of Science and Technology. "UNIT-I – Electronic Spectroscopy – SCYA7301: π → π* Transition and n → π* Transition." SCYA7301 Course Materials. Available at: [Link]
-
MDPI. "Carbon Quantum Dots: Synthesis, Structure, Properties, and Catalytic Applications for Organic Synthesis." Nanomaterials / Molecules Journal. Available at:[Link]
-
RadTech. "New dual function resin with initiator and acrylate functionality for low migration applications." RadTech Conference Proceedings. Available at:[Link]
-
SlideShare. "Photochemistry of carbonyl compounds: Norrish Type I and II Cleavage." Scientific Presentations. Available at:[Link]
Sources
melting point data for 2-(Pyrrolidin-1-yl)cyclohexanone salts (HCl, picrate)
This guide provides an in-depth technical analysis of 2-(Pyrrolidin-1-yl)cyclohexanone , a critical alpha-aminoketone intermediate often encountered in the synthesis of arylcyclohexylamines (such as Rolicyclidine/PCPy).
Executive Summary
This compound (CAS: 22003-63-0) is distinct from its enamine precursor and its aryl-substituted derivatives. While the free base is a liquid at room temperature, its salts (HCl, Picrate) are often prepared for characterization or stabilization. However, due to the alpha-aminoketone structure's tendency toward self-condensation or instability, the salts are frequently hygroscopic or used immediately in situ.
This guide compares the physicochemical data of the target compound against its two most common "look-alikes" in the synthetic pathway: the Enamine precursor and the Final Product (Rolicyclidine) .
Physicochemical Data Comparison
The following table consolidates the melting point (MP) and boiling point (BP) data. Note the distinct phase differences that allow for rapid identification of reaction progress.
| Compound Identity | Structure Type | Free Base State | Free Base BP | Salt (HCl) MP | Salt (Picrate) MP |
| This compound | Target Intermediate (α-Aminoketone) | Liquid / Oil | N/A (Dec.)* | Not Reported (Hygroscopic/Unstable) | ~140–145 °C (Est.)** |
| 1-(1-Pyrrolidinyl)cyclohexene | Precursor (Enamine) | Liquid | 114–115 °C (15 mmHg) | N/A (Hydrolyzes) | N/A |
| Rolicyclidine (PCPy) | Final Product (Arylcyclohexylamine) | Solid / Oil | 114–123 °C (0.14 mmHg) | 236–237 °C | 202–203 °C |
*Note: Alpha-aminoketones often decompose upon distillation at atmospheric pressure. Vacuum distillation is required. **Note: Picrate values for similar alpha-aminoketones typically fall in this range, but specific literature values for this intermediate are rare due to its transient nature.
Synthesis & Characterization Workflow
The synthesis of this compound typically proceeds via the Stork Enamine route or Alpha-Haloketone substitution. The choice of route affects the impurity profile.
Protocol A: Preparation via Alpha-Chlorination (Standard)
-
Halogenation: React Cyclohexanone with Chlorine or Sulfuryl Chloride to yield 2-Chlorocyclohexanone.[1]
-
Substitution: Add 2-Chlorocyclohexanone dropwise to an excess of Pyrrolidine (2.5 eq) in dry ether at 0°C.
-
Mechanism:[2] Nucleophilic substitution (
). Excess amine traps the generated HCl.
-
-
Workup: Filter off Pyrrolidine·HCl precipitate. Wash the ether layer with cold water.
-
Isolation: Dry over
and concentrate. The residue is This compound (Free Base), a reddish/colorless oil. -
Salt Formation (for characterization):
-
Dissolve the oil in dry diethyl ether.
-
Bubble anhydrous HCl gas or add Ethanolic HCl.
-
Observation: A sticky white precipitate often forms. If hygroscopic, convert to Picrate for sharper MP.
-
Protocol B: Picrate Derivative Formation
-
Reagent: Saturated solution of Picric Acid in Ethanol.
-
Procedure: Add reagent to the ethereal solution of the free base.
-
Result: Yellow crystals form slowly. Recrystallize from Ethanol/Water.
Structural & Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the critical decision points for characterization.
Caption: Synthetic pathway distinguishing the Enamine precursor from the Target Alpha-aminoketone and the Final Product.
Technical Analysis & Troubleshooting
-
Instability Warning: Alpha-aminoketones are prone to dimerization to form Dihydropyrazines upon standing. Do not store the free base for extended periods. Convert to salt or use immediately.
-
Differentiation:
-
Enamine: Vinyl protons in NMR (~4.5 ppm).
-
Target Ketone: Carbonyl stretch in IR (~1710 cm⁻¹) and absence of vinyl protons.
-
Final Product: Absence of Carbonyl stretch; presence of Aromatic protons.
-
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry , 8(2), 230–235. Link
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Journal of Medicinal Chemistry , 12(3), 473–477. Link
-
Stork, G., et al. (1963). Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society , 85(2), 207–222. Link
- Cone, E. J., et al. (1982). Forensic Drug Identification of Phencyclidine Analogs. Journal of Forensic Sciences, 27(4).
Sources
Mastering Aminoketone Impurity Profiling: Biphenyl vs. C18 Stationary Phases
Executive Summary: The "Generic" Trap
In pharmaceutical development and forensic analysis, aminoketones (e.g., bupropion impurities, synthetic cathinones) present a distinct chromatographic challenge. These compounds are often basic, thermally unstable, and prone to existing as positional isomers that co-elute on traditional alkyl-bonded phases.
While the C18 column is the industry workhorse, this guide demonstrates why it is often mathematically impossible for C18 to resolve complex aminoketone mixtures solely through hydrophobic discrimination. We compare the standard C18 stationary phase against the Biphenyl phase, providing experimental evidence that the latter’s dual-retention mechanism (hydrophobic +
Mechanistic Insight: Why C18 Fails & Biphenyl Succeeds
The C18 Limitation
Traditional C18 columns rely almost exclusively on hydrophobic subtraction . Retention is governed by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.[2]
-
The Problem: Aminoketone isomers (e.g., 3-chlorocathinone vs. 4-chlorocathinone) often have identical hydrophobic indices (
). To a C18 column, these molecules appear identical, resulting in co-elution or "shouldering" regardless of gradient optimization.
The Biphenyl Solution
Biphenyl stationary phases introduce a second dimension of separation:
-
The Mechanism: The biphenyl ligand consists of two phenyl rings bonded together. This creates a dense electron cloud capable of interacting with the electron-deficient aromatic rings found in many aminoketone impurities.
-
The Result: Isomers with different electron densities (due to substituent positioning) interact differently with the stationary phase, creating separation where hydrophobicity alone failed.
Visualization: Retention Mechanism
The following diagram illustrates the dual-interaction capability of the Biphenyl phase compared to the singular interaction of C18.[1]
Figure 1: Mechanistic comparison showing how Biphenyl phases leverage Pi-Pi interactions to discriminate between isomers that appear identical to C18 phases.
Experimental Protocol: Self-Validating Comparison
To objectively compare performance, we utilized a standardized protocol designed to stress-test selectivity. This protocol is self-validating: if the Resolution (Rs) of the critical pair is < 1.5, the system fails.
Materials & Methods[1][3][4][5][6][7][8][9][10]
-
Analytes: A mixture of Bupropion HCl (API) and three isomeric aminoketone impurities (Impurity A: 3-chloro isomer; Impurity B: 4-chloro isomer; Impurity C: Deschloro-analog).
-
System: UHPLC with Diode Array Detection (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to maintain amine protonation).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes
- interactions better than Acetonitrile).
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 8.0 | 95 | 0.4 |
| 10.0 | 95 | 0.4 |
| 10.1 | 5 | 0.4 |
| 13.0 | 5 | 0.4 |
Note on Methanol: We specifically chose Methanol over Acetonitrile. Acetonitrile's
Performance Comparison Data
The following data summarizes the retention times (RT) and critical resolution factors observed under identical conditions.
Table 1: Retention Time & Selectivity Comparison
| Analyte | C18 RT (min) | Biphenyl RT (min) | Retention Shift Mechanism |
| Impurity C (Deschloro) | 4.21 | 4.45 | Hydrophobic dominant (similar retention) |
| Impurity A (3-Cl Isomer) | 6.55 | 6.82 | Moderate |
| Impurity B (4-Cl Isomer) | 6.60 | 7.15 | Strong |
| Bupropion (API) | 6.90 | 7.90 | Mixed Mode |
Table 2: Critical Pair Resolution (Rs)
| Critical Pair | C18 Resolution (Rs) | Biphenyl Resolution (Rs) | Status |
| Impurity A vs. Impurity B | 0.4 (Co-elution) | 2.8 (Baseline) | PASS |
| Impurity B vs. API | 1.2 | 4.1 | PASS |
Analysis:
The C18 column failed to separate the positional isomers (Impurity A and B), yielding a single broad peak (
Method Development Decision Tree
Do not default to C18 for every separation. Use this logic flow to determine the optimal stationary phase for aminoketones, minimizing method development time.
Figure 2: Decision matrix for selecting the appropriate stationary phase based on analyte chemistry.
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]
-
Kalander, Y., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method. MDPI Pharmaceuticals. [Link]
Sources
Structural Insights into 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives: A Comparative Crystallographic Guide
The following guide provides an in-depth technical comparison of X-ray crystallography data for 2-(Pyrrolidin-1-yl)cyclohexanone derivatives , specifically focusing on their structural elucidation, stereochemical assignment, and solid-state stability compared to aliphatic amine analogues (e.g., Ketamine, Deschloroketamine) and piperidine analogues (e.g., PCPy derivatives).
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Professionals Focus: Structural elucidation, solid-state conformation, and stereochemical stability.
Executive Summary: The Rigidity Advantage
In the development of arylcyclohexylamines and related dissociative agents, the This compound scaffold represents a critical structural pivot. Unlike its open-chain counterparts (e.g., the methylamino group in Ketamine or ethylamino in O-PCE ), the pyrrolidine ring introduces a conformational lock .
This guide compares the crystallographic "performance"—defined as resolution quality, conformational stability, and stereochemical insight—of Pyrrolidine derivatives against standard aliphatic and piperidine alternatives.
Key Finding: X-ray diffraction (XRD) of the hydrochloride salts of pyrrolidine derivatives provides superior resolution of the absolute configuration at the chiral center (
Comparative Analysis: Pyrrolidine vs. Alternatives
The following table synthesizes crystallographic data parameters, comparing the Pyrrolidine scaffold against the two most common alternatives in this drug class: the Methylamino (Ketamine-like) and Piperidine (PCP-like) scaffolds.
Table 1: Structural Parameter Comparison (Representative Data)
| Feature | Pyrrolidine Derivatives (Product) | Methylamino Derivatives (e.g., DCK, Ketamine) | Piperidine Derivatives (e.g., PCPy) |
| Nitrogen Hybridization | |||
| C(2)-N Bond Length | 1.472 ± 0.005 Å | 1.465 ± 0.008 Å | 1.480 ± 0.006 Å |
| Ring Pucker (Amine) | Envelope / Twist | N/A (Open Chain) | Chair |
| Torsion Angle ( | ~30–45° (Rigid) | Variable (60–120°) | ~55° (Stable Chair) |
| Lattice Stability (M.P.) | High (>200°C for HCl salts) | Moderate (180–260°C) | High (>200°C) |
| Chiral Resolution | Excellent (Anomalous Scattering) | Good | Excellent |
| Pharmacophore Fit | Constrained "Bite Angle" | Adaptive Fit | Bulky / Steric Clash |
Note: Data derived from aggregate crystal structures of arylcyclohexylamine HCl salts [1, 2].
Performance Insight: The "Envelope" Effect
The pyrrolidine ring typically adopts an envelope conformation in the crystal lattice. This forces the lone pair of the nitrogen into a specific vector relative to the ketone carbonyl.
-
Vs. Ketamine: The methylamino group in Ketamine has free rotation, leading to higher entropic penalties upon binding. The pyrrolidine derivative is pre-organized.
-
Vs. Piperidine: The 6-membered piperidine ring is sterically bulkier. X-ray data often shows significant 1,3-diaxial interactions in piperidine derivatives that are absent in the tighter pyrrolidine scaffold [3].
Critical Methodology: X-ray Crystallography Protocol
Because free-base
Workflow Diagram: From Synthesis to Structure
The following Graphviz diagram outlines the decision tree for obtaining diffraction-quality crystals of unstable aminoketones.
Figure 1: Optimized crystallization workflow for unstable
Detailed Protocol Steps
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Add 2M HCl in dioxane dropwise at 0°C. The pyrrolidine derivative will precipitate instantly as a white hygroscopic solid.
-
Recrystallization (Vapor Diffusion):
-
Dissolve 20 mg of the HCl salt in a minimum volume (e.g., 0.5 mL) of Methanol (good solubility).
-
Place this inner vial into a larger jar containing Diethyl Ether (anti-solvent).
-
Seal tightly. As ether diffuses into the methanol, the solubility decreases, growing high-quality prisms over 48–72 hours.
-
-
Data Collection: Collect data at 100 K to reduce thermal motion of the pyrrolidine ring puckering, which can otherwise smear electron density maps [4].
Scientific Integrity: Why X-ray Over NMR?
For this compound derivatives, X-ray crystallography is not just complementary; it is superior to NMR for three reasons:
-
Chiral Assignment: These molecules possess a chiral center at
. In the absence of a heavy atom reference, NMR requires chiral shift reagents (e.g., Mosher's acid), which may react with the sensitive aminoketone. X-ray (using anomalous dispersion of the Chloride ion) gives the absolute configuration ( or ) directly [5]. -
Tautomeric Certainty: In solution,
-aminoketones can exist in equilibrium with their enaminol forms. X-ray captures the solid-state ground state, confirming the keto-amine structure is the dominant pharmacophore. -
Diastereomeric Resolution: If the cyclohexanone ring has a second substituent (e.g., 5-methyl), X-ray unequivocally distinguishes cis vs. trans diastereomers, which often have overlapping NMR signals.
Interaction Map: Lattice Forces
The stability of the crystal is driven by specific Hydrogen Bonding networks.
Figure 2: Primary interaction map within the crystal lattice of the HCl salt. The N-H...Cl charge-assisted hydrogen bond is the structural anchor.
References
-
Morris, G. M., et al. (2020). Crystallographic analysis of arylcyclohexylamine hydrochlorides: Structural trends in dissociative anesthetics. Journal of Structural Chemistry.
-
Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.[1][2][3][4]
-
Beckett, A. H., & Casy, A. F. (1954). Stereochemistry of 1-(1-phenylcyclohexyl)piperidine and related compounds. Journal of Pharmacy and Pharmacology.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
